Carebastine
Description
Properties
IUPAC Name |
2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,28,30H,9,14,19-23H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHOVGYJHWQGCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238246 | |
| Record name | Carebastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90729-42-3 | |
| Record name | Carebastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90729-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carebastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090729423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carebastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carebastine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAREBASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75DLN707DO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Histamine H1 Receptor Binding Affinity of Carebastine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the binding characteristics of Carebastine to the histamine H1 receptor. This compound, the principal active metabolite of Ebastine, is a potent and selective second-generation antihistamine.[1][2][3][4][5][6] Its clinical efficacy in treating allergic conditions such as rhinitis and urticaria is fundamentally linked to its high-affinity interaction with the H1 receptor, effectively antagonizing the downstream effects of histamine.[6][7] This guide synthesizes key quantitative data, outlines relevant experimental methodologies, and visualizes the associated molecular pathways and workflows.
Quantitative Binding Affinity Data
The affinity of this compound for the histamine H1 receptor has been quantified using various in vitro pharmacological assays. The data consistently demonstrates a high-affinity interaction.
Table 1: Histamine H1 Receptor Binding Parameters for this compound
| Parameter | Value | Experimental Model/Assay | Source |
| Binding Affinity (Ki) | 75.86 nM | Not specified | [1] |
| Binding Affinity | 27 ± 4 nM | Not specified | [8] |
| pA2 Value | 8.7 | Competitive Antagonism Assay | [8] |
| IC50 | 120 nM | Histamine-induced contraction of isolated guinea pig trachea | [1][8] |
-
Ki (Inhibition Constant): Represents the concentration of a competing ligand (this compound) that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a functional measure of antagonist potency.
-
IC50 (Half-maximal Inhibitory Concentration): Measures the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. In this context, it reflects the functional antagonism of histamine's effects.
Comparative Affinity: this compound vs. Ebastine
This compound is formed from its parent compound, Ebastine, through first-pass metabolism.[9][10] Preclinical studies have established that this compound is a more potent antihistamine than Ebastine itself.[3][4] This enhanced potency is a direct result of its higher binding affinity for the H1 receptor.
Table 2: Comparative H1 Receptor Binding Properties
| Parameter | This compound | Ebastine | Significance | Source |
| H1 Receptor Affinity | 27 ± 4 nM | 48 ± 6 nM | This compound demonstrates higher binding affinity. | [8] |
| pA2 Value | 8.7 | 7.9 | This compound exhibits greater competitive antagonism. | [8] |
Histamine H1 Receptor Signaling Pathway
This compound functions as a competitive antagonist at the histamine H1 receptor.[8] It binds to the receptor but does not activate it, thereby preventing histamine from binding and initiating the downstream signaling cascade. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a cascade involving Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively.
Caption: Histamine H1 receptor signaling pathway and its inhibition by this compound.
Experimental Protocols
The determination of binding affinity (Ki) for a compound like this compound at the H1 receptor is typically performed using a competitive radioligand binding assay. The following is a representative protocol.
Representative Protocol: Competitive Radioligand Binding Assay
1. Receptor Preparation:
- Source: A membrane preparation from cells or tissues endogenously expressing the histamine H1 receptor (e.g., guinea pig cerebellum) or a recombinant cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).
- Procedure: Cells/tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris. The supernatant is then ultracentrifuged to pellet the membranes. The final membrane pellet is resuspended in the assay buffer to a specific protein concentration.
2. Assay Components:
- Radioligand: A high-affinity H1 receptor antagonist labeled with a radioisotope, typically [3H]-pyrilamine (also known as mepyramine).
- Competitor: this compound, prepared in a series of increasing concentrations.
- Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled H1 antagonist (e.g., 10 µM Mepyramine) to determine the amount of radioligand that binds to non-receptor components.
- Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).
3. Incubation:
- The receptor preparation, a fixed concentration of the radioligand (usually at or near its Kd value), and varying concentrations of this compound (or buffer for total binding, or NSB control) are combined in assay tubes.
- The mixture is incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
- The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.
- The filters are washed immediately with ice-cold assay buffer to remove any remaining free radioligand.
5. Quantification:
- The filters containing the bound radioactivity are placed in scintillation vials with a scintillation cocktail.
- The amount of radioactivity is measured using a liquid scintillation counter, expressed in counts per minute (CPM) or disintegrations per minute (DPM).
6. Data Analysis:
- Specific Binding: Calculated by subtracting the non-specific binding (CPM from NSB control tubes) from the total binding (CPM from tubes without any competitor).
- IC50 Determination: The specific binding data is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.
- Ki Calculation: The Ki value for this compound is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
Visualization of Experimental Workflow
The logical steps of the competitive binding assay described above can be visualized as a workflow.
Caption: Workflow diagram for a competitive radioligand binding assay.
References
- 1. This compound | CAS 90729-42-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 6. Ebastine: an update of its use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The non-cardiac systemic side-effects of antihistamines: ebastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 90729-42-3 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Carebastine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carebastine, the active carboxylic acid metabolite of the second-generation antihistamine ebastine, is a potent and selective H1-receptor antagonist.[1] Beyond its established antihistaminic properties, this compound has demonstrated anti-angiogenic activity, suggesting its potential in treating conditions involving pathological angiogenesis.[2] This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, tailored for researchers and professionals in drug development. It includes detailed experimental protocols, quantitative data summaries, and visualizations of synthetic workflows and relevant signaling pathways to facilitate a deeper understanding of its chemical production and biological mechanism.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the core piperidine structure and subsequent functional group manipulations. Two prominent methods are detailed below: a regioselective synthesis employing a non-Friedel-Crafts acylation and a classical approach involving the hydrolysis of an ester precursor.
Regioselective Synthesis via Organometallic Coupling
A modern and efficient approach to this compound synthesis involves a regioselective method that avoids the potential regioselectivity issues of classical Friedel-Crafts acylations.[3] This strategy utilizes an organometallic coupling reaction to introduce the butyrophenone side chain.
A key patented process outlines the coupling of a protected piperidine derivative with a suitable aromatic partner.[3] An illustrative experimental protocol derived from this methodology is as follows:
Experimental Protocol: Organometallic Coupling for Intermediate 10 [3]
-
Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., argon), dissolve 1 gram of the starting aryl derivative (9) in 20 mL of dimethylformamide (DMF).
-
Addition of Reagents: To this solution, add 18 mg of P(tBu)3, 41 mg of Pd(dba)2, 230 mg of ZnF2, and 1.2 g of the piperidine-containing coupling partner (5).
-
Reaction Conditions: Stir the mixture at 80°C for 18 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and wash with water.
-
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash chromatography on silica gel using a 4:1 hexane:ethyl acetate mobile phase to yield the intermediate product (10).
This regioselective approach offers high yields and better control over the final product structure.
Synthesis via Hydrolysis of an Ester Precursor
Another common synthetic route involves the hydrolysis of a terminal ester group to yield the carboxylic acid moiety of this compound. This method is often employed in the final step of the synthesis.
Experimental Protocol: Hydrolysis to this compound [3]
-
Reaction Setup: Create a slurry of 150 mg of the ester precursor (6) in a mixture of 5 mL of water and 10 mL of methanol.
-
Addition of Base: Add 175 mg of sodium hydroxide to the slurry.
-
Reaction Conditions: Reflux the mixture for one hour.
-
Work-up: Cool the reaction to room temperature and remove the methanol in vacuo.
-
Extraction: Partition the resulting aqueous solution between water and chloroform. Discard the chloroform layer.
-
Acidification and Isolation: Adjust the pH of the aqueous layer to 2.3 and extract with chloroform.
-
Final Steps: Dry the organic layer, filter, and reduce the volume in vacuo to yield this compound.
This hydrolysis step is typically straightforward and provides the final active pharmaceutical ingredient.
Purification of this compound
The purification of this compound is crucial to ensure high purity and remove any unreacted starting materials, by-products, or catalysts. The primary methods employed are flash chromatography and crystallization.
Flash Chromatography
Flash chromatography is a common technique for purifying intermediates and the final product in this compound synthesis.
Experimental Protocol: Flash Chromatography of Intermediate 7 [3]
-
Column Preparation: Pack a suitable size glass column with silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution: Elute the column with a mobile phase of 9:1 ethyl acetate:triethylamine.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Crystallization
Crystallization is an effective method for the final purification of this compound, often yielding a product with high purity. While specific crystallization protocols for this compound are not extensively detailed in the public domain, general principles can be applied. The choice of solvent is critical and can be determined through solubility studies.
Quantitative Data Summary
The following table summarizes the reported yields for key steps in the synthesis of this compound and its intermediates as described in the patent literature.[3]
| Reaction Step | Starting Material | Product | Yield (%) |
| Organometallic Coupling | Intermediate 9 | Intermediate 10 | 91-93% |
| Alkylation | Intermediate 1 & 2 | Intermediate 3 | 54% |
| Reduction | Intermediate 3 | Intermediate 4 | - |
| Hydrolysis | Ester Precursor 6 | This compound | - |
Yields are as reported in the cited patent and may vary based on experimental conditions.
Analytical Methods for Purity Determination
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of this compound purity and for quantifying its presence in biological matrices.[4][5]
Table 2: Exemplary LC-MS/MS Parameters for this compound Analysis [4][5]
| Parameter | Value |
| Chromatography | |
| Column | BDS Hypersil C18 (50 mm × 4.6 mm, 5µm) or Synergi Hydro-RP 80A (50 mm x 2.0 mm, 4 µm) |
| Mobile Phase | Acetonitrile/Buffer with formic acid or Methanol/Ammonium acetate with formic acid (gradient elution) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Ionization |
| Detection | Multiple Reaction Monitoring (MRM) |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is as a potent and selective antagonist of the histamine H1 receptor.[2] Additionally, it exhibits anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2] This dual activity makes it a molecule of significant interest.
Caption: Signaling pathway of this compound's dual action.
Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of this compound, integrating the key steps of coupling and hydrolysis.
Caption: Generalized synthetic workflow for this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification of this compound, supported by experimental protocols and quantitative data. The regioselective synthesis offers a robust method for its production, while chromatographic and crystallization techniques are essential for achieving high purity. The elucidation of its dual-action mechanism opens avenues for further research into its therapeutic applications. The information presented herein serves as a valuable resource for scientists and professionals engaged in the development and manufacturing of this important pharmaceutical compound.
References
- 1. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US8067604B2 - Process for production of this compound - Google Patents [patents.google.com]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. Method development and validation for simultaneous determination of ebastine and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Carebastine's Role in Suppressing Macrophage Migration Inhibitory Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carebastine, the active metabolite of the second-generation antihistamine ebastine, has demonstrated immunomodulatory effects beyond its primary histamine H1 receptor antagonism.[1][2] Notably, research has illuminated its capacity to suppress the expression of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a spectrum of inflammatory diseases.[1][3] This technical guide provides an in-depth analysis of the current understanding of this compound's inhibitory action on MIF, presenting key experimental data, detailed protocols, and a visualization of the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.
Introduction to this compound and Macrophage Migration Inhibitory Factor (MIF)
This compound is the pharmacologically active carboxylic acid metabolite of ebastine.[2] While its primary classification is a potent and selective histamine H1 receptor antagonist, emerging evidence highlights its broader anti-inflammatory properties.[4][5] These properties include the inhibition of various inflammatory mediators, positioning this compound as a molecule of interest for conditions with a significant inflammatory component. [1a, 5]
Macrophage Migration Inhibitory Factor (MIF) is a critical pro-inflammatory cytokine and a key regulator of the innate immune response.[6][7] It is involved in T-cell activation and has been associated with the pathogenesis of numerous inflammatory and autoimmune diseases.[8] MIF exerts its biological functions through interaction with its primary receptor, CD74, initiating downstream signaling cascades that promote cell survival and inflammation, including the activation of the ERK1/2, MAPK, and Akt pathways.[7][9][10] Given its central role in inflammation, MIF has become an attractive target for therapeutic intervention.[11]
Quantitative Data: this compound's Inhibition of MIF Production
Experimental studies have demonstrated that this compound dose-dependently inhibits the production of MIF in human peripheral blood mononuclear cells (PBMCs).[1][3] The following table summarizes the quantitative findings from a key study where PBMCs were co-stimulated with the anti-CD3 monoclonal antibody OKT3 and phorbol myristate acetate (PMA) to induce MIF expression.
| Treatment Group | MIF Concentration (ng/mL) | Percent Inhibition |
| Unstimulated PBMCs | Not specified (baseline) | - |
| Stimulated PBMCs (OKT3 + PMA) | 19.00 ± 1.25 | 0% |
| Stimulated PBMCs + this compound (10 µmol/L) | Significantly reduced | Marked inhibition |
Data sourced from studies by Zhao Y, et al.[1][3]
It is important to note that the parent compound, ebastine, did not exhibit any inhibitory effect on MIF production at the same concentrations, highlighting the specific action of its active metabolite, this compound. [1a]
Experimental Protocols
The following is a detailed methodology for assessing the effect of this compound on MIF production in human PBMCs, based on published research.[1][3]
3.1. Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from healthy volunteer donors using Ficoll-Paque density gradient centrifugation.
-
Cell Resuspension: Resuspend the isolated PBMCs at a concentration of 1 × 10⁵ cells in 200 μL of RPMI-1640 medium supplemented with 10% human AB serum.
3.2. Cell Stimulation and Treatment
-
Co-stimulation: To induce MIF production, stimulate the PBMCs with an anti-CD3 monoclonal antibody (OKT3) and phorbol myristate acetate (PMA).
-
Treatment: Concurrently with stimulation, treat the PBMC cultures with varying concentrations of this compound. A key effective concentration identified in studies is 10 μmol/L.[1][3]
-
Incubation: Incubate the cell cultures for 24 hours.
3.3. Measurement of MIF Protein Levels
-
Supernatant Collection: After incubation, centrifuge the cell cultures and collect the supernatant.
-
ELISA: Determine the concentration of MIF in the culture supernatant using a standard MIF enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Statistical Analysis: Perform statistical comparisons between treated and untreated groups using a Student's t-test.
3.4. Analysis of MIF mRNA Expression
-
RNA Isolation: After 24 hours of incubation with this compound (e.g., at 10 μmol/L), isolate total RNA from the PBMCs.
-
Reverse Transcriptase PCR (RT-PCR): Perform RT-PCR to assess the relative expression levels of MIF mRNA. This analysis confirms that this compound's inhibitory effect occurs at the transcriptional level. [1a]
Signaling Pathways and Experimental Workflow
4.1. MIF Signaling Pathway and Postulated Inhibition by this compound
The following diagram illustrates the known signaling pathway of MIF and the hypothesized point of intervention by this compound. MIF binds to its receptor CD74, leading to the activation of downstream kinases such as Src and PI3K, which in turn activate the Akt and ERK1/2 MAPK pathways.[7][9][12] These pathways promote cell survival and the expression of pro-inflammatory cytokines. Since this compound has been shown to suppress MIF expression at the mRNA level, it is postulated to interfere with the upstream signaling events or transcriptional machinery responsible for MIF gene expression. [1a]
Caption: MIF signaling and proposed this compound inhibition.
4.2. Experimental Workflow for Assessing this compound's Effect on MIF
The following diagram outlines the experimental workflow for determining the inhibitory effect of this compound on MIF production in PBMCs.
Caption: Workflow for this compound's effect on MIF.
Conclusion and Future Directions
The available evidence strongly indicates that this compound, beyond its established role as a histamine H1 receptor antagonist, possesses the ability to suppress the expression of the pro-inflammatory cytokine MIF at both the protein and mRNA levels.[1][3] This inhibitory action is dose-dependent and specific to the active metabolite. The presented data and protocols provide a solid foundation for further investigation into the precise molecular mechanisms underlying this effect.
Future research should focus on elucidating the exact point of interference of this compound within the MIF signaling and transcriptional cascade. Investigating its effects on the activation of key transcription factors and upstream signaling molecules like Src, PI3K, and components of the ERK/MAPK pathway will be crucial. Furthermore, exploring the therapeutic potential of this compound in preclinical models of MIF-driven inflammatory diseases is a logical next step. A deeper understanding of this compound's immunomodulatory properties could pave the way for its repositioning or the development of novel therapeutics targeting MIF-related pathologies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 6. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Macrophage migration inhibitory factor (MIF) as a therapeutic target for rheumatoid arthritis and systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage migration inhibitory factor (MIF) promotes cell survival by activation of the Akt pathway and role for CSN5/JAB1 in the control of autocrine MIF activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are MIF inhibitors and how do they work? [synapse.patsnap.com]
- 12. Role for macrophage migration inhibitory factor in asthma - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Angiogenic Potential of Carebastine: A Technical Guide to its Effects on VEGF-Induced Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carebastine, the active metabolite of the second-generation antihistamine ebastine, has demonstrated significant anti-angiogenic properties, positioning it as a molecule of interest beyond its traditional use in allergic conditions. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound inhibits Vascular Endothelial Growth Factor (VEGF)-induced signaling pathways. It has been established that this compound effectively curtails VEGF-induced endothelial cell proliferation, migration, and capillary-like tube formation. The primary mechanism of action identified to date involves the inhibition of VEGF Receptor-2 (VEGFR-2) and the subsequent downstream Akt signaling cascade. This document summarizes the key quantitative data, details the experimental protocols used to elucidate these effects, and provides visual representations of the signaling pathways and experimental workflows. While the current body of research primarily focuses on the VEGFR-2/Akt axis, this guide also outlines the canonical VEGF signaling pathways, including the PLCγ and MAPK/ERK cascades, to provide a comprehensive framework for future research into the broader effects of this compound.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and allergic inflammation.[1] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the principal mediators of this process.[2] Upon VEGF binding, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of intracellular signaling events that promote endothelial cell survival, proliferation, and migration.[2]
This compound, an H1 receptor antagonist, has been shown to possess potent anti-angiogenic activity.[3] Its ability to interfere with VEGF-induced signaling presents a plausible mechanism for its therapeutic potential in angiogenesis-dependent diseases.[1] This guide synthesizes the current understanding of this compound's inhibitory effects on these critical pathways.
Quantitative Analysis of this compound's Anti-Angiogenic Effects
The inhibitory effects of this compound on VEGF-induced processes have been quantified in several key studies. The following tables summarize the dose-dependent effects of this compound on endothelial cell functions and signaling events.
Table 1: Effect of this compound on VEGF-Induced Endothelial Cell Proliferation [1]
| Cell Line | This compound Concentration (µM) | Exposure Time (h) | Inhibition of Proliferation (%) |
| HUVEC | 20 | 48 | 42 |
| HUVEC | 20 | 72 | 64 |
| HPAEC | 20 | 48 | 62 |
| HPAEC | 20 | 72 | 75 |
HUVEC: Human Umbilical Vein Endothelial Cells; HPAEC: Human Pulmonary Artery Endothelial Cells
Table 2: Effect of this compound on VEGF-Induced Endothelial Cell Migration [1]
| Cell Line | This compound Concentration (µM) | Inhibition of Migration (%) |
| HUVEC | 10 | 37 |
| HUVEC | 30 | 70 |
| HPAEC | 10 | 60 |
| HPAEC | 30 | 78 |
Table 3: Effect of this compound on In Vitro and In Vivo Angiogenesis [1]
| Assay | Cell Line / Model | This compound Concentration (µM) | Inhibition |
| Capillary Network Formation | HUVEC & HPAEC | 20 | 70-86% reduction in topological parameters |
| CAM Assay | Chick Embryo | 30 | 2-fold inhibition |
| CAM Assay | Chick Embryo | 50 | 3-fold inhibition |
CAM: Chorioallantoic Membrane
Table 4: Effect of this compound on VEGF-Induced Protein Phosphorylation [1]
| Cell Line | This compound Concentration (µM) | Target Protein | Reduction in Phosphorylation |
| HUVEC & HPAEC | 10 | VEGFR-2 | 4- to 6-fold |
| HUVEC & HPAEC | 20 | VEGFR-2 | 4- to 6-fold |
| HUVEC & HPAEC | 10 | Akt | 4- to 6-fold |
| HUVEC & HPAEC | 20 | Akt | 4- to 6-fold |
VEGF-Induced Signaling Pathways and this compound's Point of Intervention
VEGF binding to VEGFR-2 initiates multiple downstream signaling cascades. The primary pathways include the PI3K/Akt, PLCγ, and MAPK/ERK pathways. Current research indicates that this compound's primary inhibitory action is on the VEGFR-2/Akt axis.[1][4]
The VEGFR-2/Akt Signaling Pathway
This pathway is crucial for endothelial cell survival and proliferation.[5] Upon VEGFR-2 activation, it recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt.[5] Activated Akt then phosphorylates a range of downstream targets that promote cell survival and inhibit apoptosis.[5]
Diagram of the VEGFR-2/Akt Signaling Pathway and this compound's inhibitory action.
Caption: this compound inhibits VEGF-induced signaling by blocking VEGFR-2 and Akt phosphorylation.
The PLCγ and MAPK/ERK Signaling Pathways
While direct evidence of this compound's effect on the PLCγ and MAPK/ERK pathways is currently lacking, understanding these canonical VEGF signaling cascades is essential for a complete picture.
-
PLCγ Pathway: Activation of VEGFR-2 can also lead to the phosphorylation of Phospholipase C gamma (PLCγ).[6] This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), both of which are involved in cell migration and permeability.[6]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key cascade activated by VEGFR-2, often through the recruitment of adaptor proteins that activate Ras and the subsequent Raf-MEK-ERK phosphorylation cascade. This pathway is primarily involved in endothelial cell proliferation and differentiation.
Diagram of Canonical VEGF Signaling Pathways.
Caption: Overview of the primary VEGF-induced signaling cascades.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative analysis of this compound's effects.
Cell Proliferation Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) or Human Pulmonary Artery Endothelial Cells (HPAECs) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Starvation: Synchronize the cells by starving them in a serum-free medium for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 30 µM) in the presence of VEGF (e.g., 50 ng/mL) for 48 and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (VEGF-treated cells without this compound).
Workflow for the Cell Proliferation (MTT) Assay.
Caption: Step-by-step workflow of the MTT cell proliferation assay.
Cell Migration Assay (Boyden Chamber Assay)
This assay quantifies the chemotactic response of endothelial cells to a stimulant.
-
Chamber Preparation: Coat the upper surface of an 8 µm pore size polycarbonate membrane in a Boyden chamber with collagen.
-
Cell Seeding: Place endothelial cells (2.5 x 10⁴ cells) in the upper chamber in a serum-free medium.
-
Chemoattractant Addition: Add VEGF (50 ng/mL) and varying concentrations of this compound to the lower chamber.
-
Incubation: Incubate the chamber for 4 hours at 37°C.
-
Cell Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a solution like Diff-Quik.
-
Cell Counting: Count the number of migrated cells in several high-power fields under a microscope.
-
Data Analysis: Express the results as a percentage of the control (VEGF-treated cells without this compound).
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to polymerize at 37°C for 30 minutes.
-
Cell Seeding: Seed endothelial cells (2 x 10⁴ cells/well) onto the matrix.
-
Treatment: Treat the cells with VEGF (50 ng/mL) and varying concentrations of this compound.
-
Incubation: Incubate for 18-24 hours at 37°C.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope and capture images. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Data Analysis: Compare the topological parameters of this compound-treated cells to the control.
In Vivo Angiogenesis (Chick Embryo Chorioallantoic Membrane - CAM) Assay
This in vivo assay evaluates the angiogenic response on the CAM of a developing chick embryo.
-
Egg Incubation: Incubate fertilized chicken eggs for 3 days at 37°C.
-
Window Creation: Create a small window in the eggshell to expose the CAM.
-
Disk Application: Place a sterile filter paper disk soaked with VEGF and varying concentrations of this compound onto the CAM.
-
Incubation: Seal the window and incubate the eggs for another 48-72 hours.
-
Analysis: Observe and photograph the area under the disk to assess the formation of new blood vessels. Quantify the angiogenic response by counting the number of blood vessel branches.
-
Data Analysis: Compare the angiogenic response in this compound-treated embryos to the control.
Western Blotting for Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation status of specific proteins.
-
Cell Lysis: Treat endothelial cells with VEGF and this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR-2, anti-phospho-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to normalize the data.
-
Densitometry Analysis: Quantify the band intensities using densitometry software.
Workflow for Western Blotting.
Caption: General workflow for Western blotting analysis of protein phosphorylation.
Conclusion and Future Directions
The available evidence strongly supports the anti-angiogenic activity of this compound, primarily through the inhibition of the VEGF-induced VEGFR-2/Akt signaling pathway. The quantitative data demonstrate a clear dose-dependent inhibition of key endothelial cell functions essential for angiogenesis. The detailed protocols provided in this guide offer a framework for the consistent and reproducible investigation of these effects.
Future research should aim to elucidate the potential effects of this compound on other VEGF-mediated signaling cascades, namely the PLCγ and MAPK/ERK pathways. A broader understanding of this compound's molecular targets will be crucial in fully realizing its therapeutic potential as an anti-angiogenic agent in various pathological contexts. Furthermore, in vivo studies in relevant disease models are warranted to translate these promising in vitro findings into clinical applications.
References
- 1. Anti-angiogenic activity of this compound: a plausible mechanism affecting airway remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF increases endothelial permeability by separate signaling pathways involving ERK-1/2 and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Emerging roles of PLCγ1 in endothelial biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK/ERK signalling mediates VEGF-induced bone marrow stem cell differentiation into endothelial cell - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Carebastine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carebastine, the active metabolite of ebastine, is a potent and selective second-generation histamine H1 receptor antagonist.[1][2][3][4][5] Its low propensity to cross the blood-brain barrier minimizes sedative effects, a common drawback of first-generation antihistamines. The physicochemical properties of a drug molecule, particularly its solubility in various solvents, are critical determinants of its formulation, bioavailability, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility profile of this compound in different solvents, details established experimental protocols for solubility determination, and illustrates a key signaling pathway influenced by this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₇NO₄ | PubChem[6] |
| Molecular Weight | 499.6 g/mol | PubChem[6] |
| CAS Number | 90729-42-3 | PubChem[6] |
Quantitative Solubility Data
The solubility of this compound has been determined in several organic solvents. The following table summarizes the available quantitative data. It is important to note that for some solvents, achieving the stated solubility may require sonication and/or warming.[1][7]
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes | Source |
| Dimethylformamide (DMF) | 25 | 50.04 | - | MedchemExpress, GlpBio, Cayman Chemical[1][5][8] |
| Dimethylformamide (DMF) | 24 | 48.03 | Sonication and heating are recommended. | TargetMol[7] |
| Dimethyl Sulfoxide (DMSO) | 2 | 4.00 | Need ultrasonic and warming. | MedchemExpress, GlpBio, Cayman Chemical[1][5][8] |
| Dimethyl Sulfoxide (DMSO) | 1 | 2.00 | Sonication and heating are recommended. | TargetMol[7] |
| Ethanol | 2 | 4.00 | - | GlpBio, Cayman Chemical[5][8] |
Note: The prodrug of this compound, Ebastine, is reported to be poorly soluble in water.[9]
Experimental Protocols
While specific experimental details for the solubility of this compound are not extensively published in peer-reviewed literature, a standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[10][11] The following protocol describes a generalized procedure that can be adapted for determining the solubility of this compound in various solvents.
Equilibrium Solubility Determination via Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, etc.)
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[12][13]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: An excess amount of solid this compound is added to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The samples are shaken for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the vials are removed from the shaker. The undissolved solid is separated from the saturated solution by centrifugation at a high speed.
-
Sample Collection and Dilution: An aliquot of the clear supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles. The filtered saturated solution is then accurately diluted with the mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: The concentration of this compound in the diluted samples is determined using a validated HPLC method.[12][13] A calibration curve is generated using standard solutions of this compound of known concentrations.
-
Calculation: The solubility of this compound in the solvent is calculated by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Below is a Graphviz diagram illustrating the workflow for this experimental protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | C32H37NO4 | CID 65820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. scispace.com [scispace.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Determination of Ebastine in Pharmaceutical Formulations by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
In Vivo Metabolism and Degradation Products of Carebastine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism of Carebastine, the primary active metabolite of the second-generation antihistamine, Ebastine. The document details the metabolic pathways, involved enzymes, and resulting metabolites. It also presents quantitative pharmacokinetic data and outlines the experimental methodologies used in key studies.
Introduction
This compound is a potent and selective histamine H1 receptor antagonist.[1][2][3] It is formed in the body following the administration of Ebastine, which undergoes extensive first-pass metabolism.[4][5][6][7] The antihistaminic activity of Ebastine is largely attributed to this compound.[8] Understanding the in vivo fate of this compound is crucial for drug development, clinical pharmacology, and safety assessment.
Metabolic Pathways of Ebastine Leading to this compound and Its Subsequent Metabolism
The in vivo biotransformation of Ebastine is a sequential process primarily occurring in the liver and small intestine, leading to the formation of this compound and other metabolites.[9][10] The key metabolic reactions are oxidation and dealkylation, catalyzed by cytochrome P450 (CYP) enzymes.[5][11]
The primary metabolic pathways are:
-
Hydroxylation: Ebastine is first hydroxylated to form hydroxyebastine.
-
Carboxylation: Hydroxyebastine is subsequently oxidized to the active carboxylic acid metabolite, this compound.[10]
-
N-Dealkylation: Both Ebastine and its metabolites, including this compound, can undergo N-dealkylation to form desalkylebastine.[11]
This compound is metabolically more stable than Ebastine and hydroxyebastine.[11]
Enzymes Involved in Metabolism
The metabolism of Ebastine and its metabolites is primarily mediated by the cytochrome P450 system. Specific isoenzymes play distinct roles in the biotransformation process:
-
CYP3A4: This is the main enzyme responsible for the N-dealkylation of Ebastine, hydroxyebastine, and this compound to form desalkylebastine.[11] It also contributes to the formation of this compound from hydroxyebastine.[11]
-
CYP2J2: This enzyme is predominantly responsible for the hydroxylation of Ebastine to hydroxyebastine.[11] It also plays a role in the subsequent conversion of hydroxyebastine to this compound.[11]
-
CYP3A5: This isoenzyme contributes to some extent to the dealkylation of Ebastine and hydroxyebastine.[11]
Quantitative Pharmacokinetic Data of this compound
The following tables summarize the pharmacokinetic parameters of this compound in healthy human volunteers following oral administration of Ebastine.
Table 1: Single Dose Pharmacokinetics of this compound in Healthy Volunteers
| Ebastine Dose | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) | AUC (mg/L·h) |
| 5 mg | 40 | 4-6 | 13.8 - 15.3 | - |
| 10 mg | 112 | 4-6 | 13.8 - 15.3 | 1.75 - 2.94 |
| 10 mg (fasting) | 143 ± 68.4 | 5.00 ± 2.00 | 17.4 ± 4.97 | - |
| 10 mg (fed) | 176 ± 68.4 | 6.14 ± 2.0 | 20.0 ± 4.97 | - |
| 20 mg | 195 | 4-6 | 13.8 - 15.3 | - |
| 40 mg | 388 | 4-6 | 13.8 - 15.3 | - |
| 50 mg | - | - | 12.5 ± 1.9 | - |
Data compiled from multiple studies.[4][7][8][12]
Table 2: Repeated Dose Pharmacokinetics of this compound in Healthy Volunteers (20 mg Ebastine once daily for 7 days)
| Parameter | Value |
| Time to Steady State | Day 4 |
| Cmax at Steady State (ng/mL) | 360 - 396 |
| Cmax Fold Increase from First Dose | 1.6 to 1.7-fold |
Data from Yamaguchi et al., 1994.[8]
Experimental Protocols
This section details the methodologies employed in key studies to investigate the metabolism of this compound.
In Vitro Metabolism using Human Liver Microsomes (HLMs) and Recombinant CYP Enzymes
Objective: To identify the specific CYP isoforms responsible for the metabolism of Ebastine and its metabolites, including this compound.
Methodology:
-
Incubation: Ebastine, hydroxyebastine, or this compound were incubated with pooled HLMs or specific cDNA-expressed human CYP isoforms (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP2J2, CYP3A4, and CYP3A5).
-
Reaction Conditions: The incubation mixture typically contained the substrate, the enzyme source, and an NADPH-generating system in a phosphate buffer at 37°C.
-
Sample Preparation: The reaction was terminated, and the samples were prepared for analysis, often by protein precipitation followed by centrifugation.
-
Analysis: The formation of metabolites was quantified using a validated LC-MS/MS method.[11]
In Vivo Pharmacokinetic Studies in Humans
Objective: To determine the pharmacokinetic profile of this compound after oral administration of Ebastine.
Methodology:
-
Study Design: Healthy volunteers were administered single or multiple oral doses of Ebastine.[8][12]
-
Blood Sampling: Blood samples were collected at predefined time points post-administration.
-
Plasma Preparation: Plasma was separated from the blood samples by centrifugation.
-
Sample Extraction: Analytes (Ebastine and its metabolites) were extracted from the plasma. A common method is protein precipitation with acetonitrile, followed by centrifugation.[10][12] In other studies, liquid-liquid extraction with a mixture of diethyl ether and dichloromethane was used.[13]
-
Chromatographic Separation: The extracted samples were analyzed using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). A reversed-phase C18 or cyano column was typically used with a mobile phase consisting of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate).[13][14]
-
Detection: Detection and quantification were performed using tandem mass spectrometry (MS/MS) or UV detection.[12][13][14]
Degradation Products
The available scientific literature primarily focuses on the in vivo metabolism of this compound, which involves enzymatic conversion in the body. The term "degradation products" typically refers to the breakdown of a drug substance under various physical or chemical conditions (e.g., light, heat, pH) during manufacturing or storage. While these are critical for pharmaceutical quality control, they are distinct from in vivo metabolites. The metabolites discussed in this guide—hydroxyebastine and desalkylebastine—are the relevant in vivo breakdown products of the Ebastine/Carebastine system.
Conclusion
The in vivo metabolism of this compound is intricately linked to its parent drug, Ebastine. Ebastine undergoes extensive and rapid metabolism, primarily through hydroxylation and N-dealkylation, mediated by CYP3A4 and CYP2J2, to form the pharmacologically active metabolite, this compound. This compound itself is further, but more slowly, metabolized. The pharmacokinetic profile of this compound is well-characterized, showing dose-proportionality and reaching a steady state with repeated dosing. The detailed understanding of these metabolic pathways and the associated experimental methodologies is fundamental for the continued clinical development and safe use of Ebastine.
References
- 1. This compound | CAS 90729-42-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 6. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the first-pass metabolism of ebastine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Characterization of ebastine, hydroxyebastine, and this compound metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method development and validation for simultaneous determination of ebastine and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of the histamine H1-receptor antagonist ebastine and its two metabolites, this compound and hydroxyebastine, in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Carebastine's potential as a therapeutic agent for allergic rhinitis
An In-depth Technical Guide: Carebastine's Potential as a Therapeutic Agent for Allergic Rhinitis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allergic rhinitis is a prevalent, IgE-mediated inflammatory condition of the nasal mucosa, driven primarily by the release of histamine and other pro-inflammatory mediators. Second-generation H1 receptor antagonists are the cornerstone of symptomatic treatment. Ebastine, a potent and selective second-generation antihistamine, serves as a prodrug that is rapidly and extensively converted to its pharmacologically active carboxylic acid metabolite, this compound.[1][2] It is this compound that is responsible for the therapeutic antihistaminic and anti-allergic effects observed after ebastine administration.[3] This technical guide provides a comprehensive analysis of this compound, focusing on its mechanism of action, pharmacokinetic profile, clinical efficacy, and safety as a therapeutic agent for allergic rhinitis. The document synthesizes data from preclinical and clinical studies, presenting quantitative findings in structured tables and visualizing key pathways and processes to support further research and development.
Mechanism of Action
This compound's therapeutic efficacy in allergic rhinitis stems from a dual mechanism: potent, selective antagonism of the histamine H1 receptor and modulation of key inflammatory pathways.
Primary Antihistaminic Activity
The core mechanism of this compound is its function as a selective and potent antagonist of the histamine H1 receptor.[4][5] During an allergic reaction, histamine released from mast cells and basophils binds to H1 receptors on various cells, leading to classic symptoms like sneezing, itching, and rhinorrhea.[4] this compound competitively blocks histamine from binding to these receptors, thereby mitigating the downstream effects of histamine-mediated signaling.[4] Preclinical studies have shown that this compound is an even more potent antihistamine than its parent compound, ebastine.[6]
Anti-inflammatory and Anti-angiogenic Properties
Beyond simple H1 receptor blockade, this compound exhibits broader anti-allergic effects by modulating the release of other inflammatory mediators.[2][7][8] In vitro studies have demonstrated that this compound can inhibit the release of prostaglandin D2 (PGD2) from human nasal polyp cells.[9] Furthermore, ebastine, acting through this compound, has been shown to inhibit the release of leukotrienes (LTC4/D4) and granulocyte-macrophage colony-stimulating factor (GM-CSF).[9][10]
Recent research has also uncovered anti-angiogenic properties. This compound can inhibit vascular endothelial growth factor (VEGF)-induced proliferation, migration, and angiogenesis.[7][11] This action is mediated by inhibiting the phosphorylation of the VEGF receptor-2 (VEGFR-2) and the downstream Akt signaling pathway, suggesting a plausible mechanism for affecting the airway remodeling seen in chronic allergic inflammation.[7]
Pharmacokinetics
Ebastine is a prodrug, with its clinical activity being dependent on its conversion to this compound.[1][2] Consequently, pharmacokinetic studies focus on the plasma concentrations of this compound.
Absorption, Metabolism, and Elimination
Following oral administration, ebastine is rapidly absorbed and undergoes extensive first-pass metabolism, primarily by the cytochrome P450 (CYP) enzyme system, to form this compound.[1][4][12] Plasma levels of the parent drug, ebastine, are negligible or undetectable.[3][13] The pharmacokinetics of this compound are linear and dose-independent across the therapeutic range.[3][14][15] Food intake does not significantly affect the absorption of ebastine or the resulting pharmacokinetics of this compound.[3][13] this compound is highly protein-bound (>97%) and has a long elimination half-life, which supports a once-daily dosing regimen.[5][16] The main route of excretion is via the kidneys.[13][17]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been well-characterized in healthy subjects.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration of Ebastine
| Parameter | 5 mg Dose | 10 mg Dose | 20 mg Dose | 40 mg Dose | Source(s) |
|---|---|---|---|---|---|
| Cmax (ng/mL) | 40 | 112 | 195 | 388 | [3] |
| Tmax (hours) | ~3-6 | ~4-6 | ~4-6 | ~4-6 | [3][14][17] |
| t½ (hours) | 10 - 14 | 10.6 - 15.3 | 13.8 - 15.3 | 13.8 - 15.3 | [3][13][14][15] |
| AUC | Proportional to dose | Proportional to dose | Proportional to dose | Proportional to dose |[3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; AUC: Area under the plasma concentration-time curve.
Clinical Efficacy in Allergic Rhinitis
The efficacy of this compound, administered as ebastine, has been established in numerous randomized, controlled clinical trials for both seasonal allergic rhinitis (SAR) and perennial allergic rhinitis (PAR).[18][19]
Superiority over Placebo and Comparators
Ebastine at doses of 10 mg and 20 mg once daily has been shown to be significantly more effective than placebo in reducing the total symptom scores of allergic rhinitis.[1][19] In comparative trials, ebastine 10 mg daily is as effective as other second-generation antihistamines, including cetirizine 10 mg and loratadine 10 mg.[1][18] Several studies indicate that the 20 mg dose of ebastine provides superior efficacy compared to the 10 mg dose of loratadine, particularly in patients with moderate to severe symptoms.[17][18] One study in SAR patients found that ebastine 20 mg produced a significantly greater change from baseline in mean total symptom score compared to loratadine 10 mg (-43% vs -36%, p = 0.045).[18]
Table 2: Summary of Comparative Clinical Efficacy in Allergic Rhinitis
| Study Population | Treatments Compared | Key Efficacy Outcome | Result | Source(s) |
|---|---|---|---|---|
| Perennial AR | Cetirizine 10 mg vs. Ebastine 10 mg | Mean decrease in Total Nasal Symptom Score (TNSS) at Week 1 | Cetirizine showed a significantly higher percentage mean decrease (46.2%) than ebastine (32.8%) (P = .037). | [20] |
| Perennial AR | Cetirizine 10 mg vs. Ebastine 10 mg | Percentage of symptom-free patients at Week 4 (Clinician evaluation) | Cetirizine group had a significantly higher percentage (17.8%) compared to the ebastine group (6.9%) (P = .02). | [20] |
| Seasonal AR | Ebastine 20 mg vs. Loratadine 10 mg | Change from baseline in mean total symptom score | Ebastine 20 mg was significantly superior (-43%) to loratadine 10 mg (-36%) (p = 0.045). | [18] |
| Seasonal AR | Ebastine 10 mg vs. Loratadine 10 mg & Cetirizine 10 mg | Symptom improvement | Ebastine 10 mg showed similar efficacy to both comparators. | [1] |
| Seasonal AR | Ebastine 20 mg vs. Loratadine 10 mg & Cetirizine 10 mg | Symptom improvement | Ebastine 20 mg proved to be more effective than both comparators. |[1][21] |
Experimental Protocols
Clinical Trial Design (Example): A representative study protocol involves a 4-week, double-blind, parallel-group, randomized, multicenter design.[20]
-
Patient Selection: Patients aged 17 to 70 years with a history of perennial allergic rhinitis, a positive skin test to perennial allergens, and a minimum baseline rhinitis symptom score (e.g., 6 out of 12) are included.[20]
-
Intervention: Patients are randomized to receive once-daily oral doses of either ebastine 10 mg or a comparator drug (e.g., cetirizine 10 mg).[20]
-
Efficacy Assessment: The primary outcome measure is the change from baseline in the total nasal symptom score (TNSS), which typically includes nasal stuffiness, discharge, sneezing, and itching, rated by the patient. Clinician's overall evaluation of efficacy at the end of the treatment period serves as a secondary endpoint.[20]
-
Statistical Analysis: An intent-to-treat analysis is performed to compare the treatment groups.[20]
Pharmacodynamic Assessment Protocol (Histamine-Induced Wheal and Flare Test): This in vivo method is used to quantify the antihistaminic activity and duration of action.
-
Procedure: Following a baseline measurement, subjects receive a single oral dose of the study medication (e.g., ebastine 5 mg or 10 mg). At specified time points (e.g., up to 28 hours post-dose), epicutaneous tests are performed by applying a standard concentration of histamine phosphate (e.g., 1.0 mg/ml).[14]
-
Outcome Measures: The areas of the resulting wheal and flare are measured.[14][15]
-
Result Interpretation: A significant reduction in the wheal-and-flare area compared to predose values indicates H1-receptor antagonist activity. The duration of this reduction demonstrates the drug's duration of action.[14]
Safety and Tolerability
This compound, via ebastine administration, has a favorable safety and tolerability profile, consistent with the second-generation antihistamine class.
-
Adverse Events: In clinical trials, the incidence of adverse events with ebastine is not significantly different from that observed with placebo or other second-generation antihistamines like loratadine and cetirizine.[12][17][18] The most commonly reported drug-related side effects are generally mild and may include headache, drowsiness, and dry mouth.[12]
-
Sedation: As a second-generation antihistamine, this compound has minimal penetration of the blood-brain barrier, resulting in a low risk of sedation and no significant impairment of psychomotor performance at therapeutic doses.[6][22]
-
Cardiovascular Safety: There have been no reports of serious adverse cardiac effects associated with ebastine therapy.[18] While minor increases in the corrected QT (QTc) interval have been observed in some trials, these have not been considered clinically significant and were of a similar magnitude to those seen with comparators like loratadine.[13][18]
Conclusion
This compound, the active metabolite of ebastine, is a potent and effective therapeutic agent for the management of allergic rhinitis. Its well-defined mechanism of action, centered on selective H1 receptor antagonism with additional anti-inflammatory and anti-angiogenic properties, provides comprehensive symptom control. The favorable pharmacokinetic profile, characterized by a long half-life, supports convenient once-daily dosing. Extensive clinical data have demonstrated its efficacy to be comparable or, at higher doses, superior to other leading second-generation antihistamines, coupled with a robust safety profile. These attributes establish this compound as a valuable and reliable option in the therapeutic armamentarium for allergic rhinitis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 5. This compound | 90729-42-3 | Benchchem [benchchem.com]
- 6. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Ebastine in the Treatment of Allergic Rhinitis and Urticaria: 30 Years of Clinical Studies and Real-World Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of allergic mechanisms. Ebastine has more than an antihistamine effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Clinical utility and patient adherence with ebastine for allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and pharmacodynamics of ebastine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ebastine: an update of its use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative clinical studies with ebastine: efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of efficacy and safety of cetirizine and ebastine in patients with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medi.ru [medi.ru]
- 22. A review of the second-generation antihistamine ebastine for the treatment of allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Carebastine's Anti-Cancer Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carebastine, the active metabolite of the second-generation antihistamine ebastine, has emerged as a promising candidate for anti-cancer drug development. Building upon the established anti-neoplastic effects of its parent compound, initial screenings have revealed that this compound itself possesses potent anti-cancer properties, notably in the inhibition of angiogenesis and direct effects on cancer cell proliferation and signaling. This technical guide provides an in-depth overview of the current understanding of this compound's anti-cancer activities, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and providing comprehensive experimental protocols for its initial screening.
Introduction
The repurposing of existing drugs for oncological indications presents a streamlined and cost-effective approach to cancer therapy. Ebastine, a widely used H1-receptor antagonist, has been identified as a novel inhibitor of Enhancer of Zester Homolog 2 (EZH2) and Focal Adhesion Kinase (FAK), key players in tumor progression and metastasis.[1][2] As the primary active metabolite of ebastine, this compound is found in relevant concentrations in tumor tissues following ebastine administration and has been shown to exert its own anti-cancer effects.[1] This guide focuses on the initial screening of this compound, presenting a consolidated view of its anti-cancer potential.
Mechanisms of Action and Signaling Pathways
This compound's anti-cancer effects are believed to be mediated through multiple signaling pathways, largely mirroring the actions of its parent compound, ebastine, with a specific focus on anti-angiogenic mechanisms.
Inhibition of EZH2 Signaling
Ebastine, and by extension its active metabolite this compound, has been shown to downregulate the protein levels of EZH2, a histone methyltransferase frequently overexpressed in various cancers.[1] This inhibition is independent of EZH2's enzymatic activity and appears to result from transcriptional repression.[1] The downregulation of EZH2 by this compound disrupts key cellular processes in cancer cells, including cell cycle progression, autophagy, and cell migration and invasion.[1]
Targeting the FAK Signaling Axis
Ebastine has been demonstrated to bind to the tyrosine kinase domain of Focal Adhesion Kinase (FAK), preventing its phosphorylation and subsequent activation of downstream signaling cascades, including the JAK2/STAT3 and MEK/ERK pathways.[2] This mechanism is particularly relevant in triple-negative breast cancer and suggests a role for this compound in inhibiting metastasis.[2]
References
Carebastine's Anti-Angiogenic Properties: A Foundational Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Carebastine, the active metabolite of the second-generation antihistamine Ebastine, has demonstrated significant anti-angiogenic properties, positioning it as a molecule of interest beyond its traditional use in allergic conditions. Foundational research reveals that this compound exerts its effects by inhibiting key processes in angiogenesis, the formation of new blood vessels, a critical process in tumor growth and inflammatory diseases. This technical guide synthesizes the core findings from foundational studies, presenting quantitative data, detailed experimental methodologies, and a visual representation of the implicated signaling pathways to provide a comprehensive resource for researchers, scientists, and professionals in drug development. The primary mechanism of action identified is the dose-dependent inhibition of Vascular Endothelial Growth Factor (VEGF)-induced signaling, leading to reduced endothelial cell proliferation, migration, and capillary-like tube formation. These effects are mediated through the downregulation of VEGFR-2 and Akt phosphorylation.
Introduction
Angiogenesis is a crucial physiological process involved in development, reproduction, and wound healing.[1] However, it is also a hallmark of several pathological conditions, including cancer, allergic rhinitis, and asthma, where an "angiogenic switch" leads to uncontrolled blood vessel formation.[1][2] Vascular Endothelial Growth Factor (VEGF) is a potent regulator of angiogenesis.[3] this compound, the active metabolite of Ebastine, a selective H1 receptor antagonist, has been identified as a potent inhibitor of angiogenesis.[2][4] This document details the foundational studies that have elucidated the anti-angiogenic effects of this compound.
Quantitative Data on Anti-Angiogenic Effects
The anti-angiogenic activity of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings, demonstrating a consistent dose-dependent inhibitory effect on endothelial cell functions and angiogenesis.
Table 1: Effect of this compound on Endothelial Cell Proliferation [2][5][6]
| Cell Line | This compound Concentration (µM) | Exposure Time (hours) | Inhibition of Proliferation (%) |
| HUVEC | 20 | 48 | 42 |
| HUVEC | 20 | 72 | 64 |
| HPAEC | 20 | 48 | 62 |
| HPAEC | 20 | 72 | 75 |
HUVEC: Human Umbilical Vein Endothelial Cells HPAEC: Human Pulmonary Artery Endothelial Cells
Table 2: Effect of this compound on Endothelial Cell Migration [2][5][6]
| Cell Line | This compound Concentration (µM) | Inhibition of Migration (%) |
| HUVEC | 10 | 37 |
| HUVEC | 30 | 70 |
| HPAEC | 10 | 60 |
| HPAEC | 30 | 78 |
Table 3: Effect of this compound on In Vitro Capillary-Like Tube Formation [2][5][6]
| Cell Line | This compound Concentration (µM) | Reduction in Topological Parameters (%) |
| HUVEC & HPAEC | 20 | 70 - 86 |
Table 4: Effect of this compound on In Vivo Angiogenesis (CAM Assay) [2][5][6]
| This compound Concentration (µM) | Fold Inhibition of VEGF-induced Angiogenesis |
| 30 | 2 |
| 50 | 3 |
Table 5: Effect of this compound on VEGFR-2 and Akt Phosphorylation [2][5][6]
| Cell Line | This compound Concentration (µM) | Fold Reduction in Phosphorylation |
| HUVEC & HPAEC | 10 | 4 - 6 |
| HUVEC & HPAEC | 20 | 4 - 6 |
Signaling Pathway of this compound's Anti-Angiogenic Action
This compound's anti-angiogenic effects are primarily attributed to its interference with the VEGF signaling cascade. Specifically, it inhibits the phosphorylation of VEGF Receptor 2 (VEGFR-2) and the downstream protein kinase Akt. This disruption blocks the signaling required for endothelial cell proliferation, migration, and survival.
Caption: Signaling pathway of this compound's anti-angiogenic effect.
Experimental Protocols
The foundational understanding of this compound's anti-angiogenic activity was established through a series of well-defined in vitro and in vivo assays.
Cell Lines and Culture
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVEC) and Human Pulmonary Artery Endothelial Cells (HPAEC) were utilized.[2]
-
Culture Conditions: Cells were cultured in endothelial cell growth medium supplemented with 2% fetal bovine serum and other growth factors.
In Vitro Assays
The following diagram illustrates the workflow for the in vitro experiments conducted to assess the anti-angiogenic properties of this compound.
Caption: Workflow for in vitro anti-angiogenesis assays.
-
Cell Proliferation Assay: HUVECs and HPAECs were seeded in 96-well plates. After 24 hours, the cells were treated with varying concentrations of this compound (up to 30 µM) for 48 and 72 hours. Cell viability was assessed using the MTT colorimetric assay.[2]
-
Cell Migration Assay: A chemotaxis assay was performed using a Boyden chamber. Endothelial cells were placed in the upper chamber, and a chemoattractant (VEGF) was placed in the lower chamber. The effect of different concentrations of this compound (10 µM and 30 µM) on the migration of cells to the lower chamber was quantified by counting the migrated cells.[2][6]
-
Capillary-Like Tube Formation Assay: Endothelial cells were seeded on a basement membrane extract (Matrigel). The cells were then treated with this compound (20 µM). The formation of capillary-like structures was observed and quantified by measuring topological parameters such as the number of loops and the total tube length.[2]
-
Western Blotting: To investigate the mechanism of action, endothelial cells were treated with this compound (10 µM and 20 µM) and stimulated with VEGF. Cell lysates were then subjected to SDS-PAGE and Western blotting to detect the phosphorylation status of VEGFR-2 and Akt using specific antibodies.[2][5]
In Vivo Assay
-
Chick Embryo Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs were incubated for 3 days. A window was made in the shell to expose the CAM. Sponges containing VEGF with or without this compound (30 µM and 50 µM) were placed on the CAM. After 72 hours of incubation, the angiogenic response was quantified by counting the number of blood vessels converging towards the sponge.[2][6]
Conclusion
The foundational studies on this compound provide compelling evidence of its anti-angiogenic properties. The drug effectively inhibits endothelial cell proliferation, migration, and tube formation in a dose-dependent manner. These effects are underpinned by the inhibition of the VEGF/VEGFR-2/Akt signaling pathway. The in vivo data from the CAM assay further corroborates these findings, demonstrating a significant reduction in VEGF-induced angiogenesis. These insights highlight the potential of this compound as a therapeutic agent for diseases characterized by excessive angiogenesis and warrant further investigation in preclinical and clinical settings.
References
- 1. History of research on angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic activity of this compound: a plausible mechanism affecting airway remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Angiogenic Factor Production from Murine Mast Cells by an Antiallergic Agent (Epinastine Hydrochloride) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. publications.ersnet.org [publications.ersnet.org]
Methodological & Application
Application Notes and Protocols: In Vitro Angiogenesis Assays Using Carebastine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the anti-angiogenic potential of Carebastine, the active metabolite of the H1 receptor antagonist Ebastine, using in vitro models. The methodologies are based on established findings demonstrating this compound's inhibitory effects on key angiogenesis-related processes in endothelial cells.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and inflammatory diseases. Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. This compound has been identified as an inhibitor of VEGF-induced angiogenesis.[1][2][3][4] It has been shown to impede the proliferation, migration, and tube formation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) and Human Pulmonary Artery Endothelial Cells (HPAECs).[1][2] The underlying mechanism involves the inhibition of VEGF Receptor-2 (VEGFR-2) and Akt phosphorylation, crucial steps in the VEGF signaling cascade.[1][5]
This document outlines protocols for three key in vitro assays to assess the anti-angiogenic effects of this compound: Endothelial Cell Proliferation Assay, Endothelial Cell Migration Assay, and Tube Formation Assay.
I. Summary of Quantitative Data
The following table summarizes the reported dose-dependent inhibitory effects of this compound on various aspects of angiogenesis in endothelial cells (HUVECs and HPAECs). This data can serve as a reference for expected outcomes and for designing dose-response experiments.
| Assay | Cell Type | This compound Concentration (µM) | Duration | % Inhibition | Reference |
| Cell Proliferation | HUVEC | 20 | 48h | 42% | [1] |
| HUVEC | 20 | 72h | 64% | [1] | |
| HPAEC | 20 | 48h | 62% | [1] | |
| HPAEC | 20 | 72h | 75% | [1] | |
| Cell Migration | HUVEC | 10 | - | 37% | [1][2] |
| HUVEC | 30 | - | 70% | [1][2] | |
| HPAEC | 10 | - | 60% | [1][2] | |
| HPAEC | 30 | - | 78% | [1][2] | |
| Tube Formation | HUVEC & HPAEC | 20 | - | 70-86% | [1][2] |
| VEGFR-2 & Akt Phosphorylation | HUVEC & HPAEC | 10-20 | - | 4 to 6-fold reduction | [1][2] |
II. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's anti-angiogenic action and the general experimental workflow for the in vitro assays.
Caption: Proposed mechanism of this compound's anti-angiogenic effect.
Caption: General workflow for in vitro angiogenesis assays with this compound.
III. Experimental Protocols
A. Materials and Reagents
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Pulmonary Artery Endothelial Cells (HPAECs).
-
Culture Media: Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors.
-
Reagents:
-
This compound (stock solution prepared in DMSO, final DMSO concentration in media should be <0.1%).
-
Recombinant Human VEGF-A (165).
-
Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel®).[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Crystal Violet.
-
Calcein AM (for fluorescent visualization).[7]
-
Trypsin-EDTA, PBS, DMSO, Fetal Bovine Serum (FBS).
-
-
Apparatus:
-
96-well and 24-well tissue culture plates.
-
Transwell inserts (8 µm pore size) for migration assays.
-
Inverted microscope with a camera.
-
Microplate reader.
-
CO₂ incubator (37°C, 5% CO₂).
-
B. Protocol 1: Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of endothelial cells.
-
Cell Seeding:
-
Harvest and count HUVECs.
-
Seed 2 x 10³ to 5 x 10³ cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, replace the medium with 100 µL of low-serum (e.g., 1-2% FBS) medium.
-
Add varying concentrations of this compound (e.g., 0, 5, 10, 20, 30, 50 µM) to the wells. Include a vehicle control (DMSO).
-
Add a pro-angiogenic stimulus, such as VEGF (e.g., 20 ng/mL).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
C. Protocol 2: Endothelial Cell Migration Assay (Transwell Assay)
This assay assesses the impact of this compound on the chemotactic migration of endothelial cells.
-
Assay Setup:
-
Place 24-well Transwell inserts (8 µm pore size) into a 24-well plate.
-
In the lower chamber, add 600 µL of low-serum medium containing VEGF (e.g., 20 ng/mL) as a chemoattractant.
-
In control wells, add medium without VEGF.
-
-
Cell Preparation and Seeding:
-
Harvest HUVECs and resuspend them in low-serum medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0, 10, 30 µM) for 30 minutes at 37°C.
-
Seed 100 µL of the cell suspension (1 x 10⁵ cells) into the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂.
-
-
Staining and Visualization:
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
-
Quantification:
-
Count the number of migrated cells in several random fields of view under an inverted microscope.
-
Alternatively, destain the cells with 10% acetic acid and measure the absorbance of the solution.
-
Calculate the percentage of migration inhibition compared to the vehicle control.
-
D. Protocol 3: Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.[7][8][9]
-
Plate Coating:
-
Thaw growth factor-reduced BME on ice.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.[7]
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in low-serum medium.
-
Seed 1.5 x 10⁴ cells in 100 µL of medium onto the polymerized BME.
-
Add different concentrations of this compound (e.g., 0, 10, 20, 30 µM) to the wells.
-
VEGF can be added if the basal tube formation is low.
-
-
Incubation:
-
Incubate the plate for 6-18 hours at 37°C, 5% CO₂. Monitor tube formation periodically.
-
-
Visualization and Quantification:
-
Visualize the tube-like structures using an inverted phase-contrast microscope.
-
For fluorescent imaging, cells can be pre-labeled with Calcein AM.[7]
-
Capture images from several random fields for each well.
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of each parameter relative to the vehicle control.
-
Safety Precautions
Standard laboratory safety practices should be followed when handling cell cultures and chemical reagents. Use appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses. All cell culture work should be performed in a certified biological safety cabinet.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Anti-angiogenic activity of this compound: a plausible mechanism affecting airway remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. ibidi.com [ibidi.com]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promocell.com [promocell.com]
- 9. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
Application Notes and Protocols for Studying Carebastine's In Vivo Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carebastine, the active metabolite of the second-generation antihistamine Ebastine, is a potent and selective histamine H1 receptor antagonist.[1][2][3] Beyond its well-established antihistaminic properties, this compound has demonstrated anti-inflammatory and anti-angiogenic effects, suggesting a broader therapeutic potential in allergic diseases.[4][5] These application notes provide detailed protocols for established animal models to evaluate the in vivo efficacy of this compound for allergic rhinitis and urticaria. The described experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of the methodologies and mechanisms of action.
Animal Models for Allergic Rhinitis
Guinea pigs are a well-validated model for allergic rhinitis as their physiological and immunological responses to allergens closely mimic those in humans.[6][7] The ovalbumin (OVA)-sensitized guinea pig model is frequently used to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of therapeutic agents.[8][9]
Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This model induces a biphasic allergic response, characterized by an early phase with sneezing and nasal discharge, and a late phase with sustained nasal obstruction and inflammation.
Experimental Protocol:
-
Animals: Male Dunkin-Hartley guinea pigs (300-350g) are used.
-
Sensitization:
-
On days 1 and 8, guinea pigs are sensitized via intraperitoneal (i.p.) injection of 1 mL of a suspension containing 0.3 mg ovalbumin (OVA) and 30 mg aluminum hydroxide (Al(OH)₃) as an adjuvant in saline.[9]
-
A control group receives i.p. injections of saline with Al(OH)₃.
-
-
Challenge:
-
From day 15 to day 21, sensitized animals are challenged daily by intranasal instillation of 20 µL of 5% OVA in saline into each nostril.[9]
-
The control group is challenged with saline.
-
-
This compound Administration:
-
This compound is administered orally (p.o.) or intraperitoneally (i.p.) at desired doses (e.g., 1, 5, 10 mg/kg) 1 hour prior to the OVA challenge.
-
A vehicle control group receives the vehicle used to dissolve this compound.
-
-
Efficacy Evaluation:
-
Nasal Symptoms: The frequency of sneezing and nasal rubbing is counted for 30 minutes immediately after the OVA challenge.[8]
-
Nasal Secretions: The weight of nasal secretions can be measured by collecting them on pre-weighed filter paper.[9]
-
Nasal Airway Resistance: Measured using a small animal plethysmograph to assess nasal obstruction.
-
Histopathology: At the end of the study, nasal tissues are collected, fixed in 10% formalin, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration (e.g., eosinophils).[7]
-
Biomarker Analysis: Nasal lavage fluid can be collected to measure levels of inflammatory mediators such as histamine, leukotrienes, and cytokines (e.g., IL-4) by ELISA.[7]
-
Experimental Workflow:
Animal Models for Urticaria
Mice are commonly used to model urticarial reactions, particularly for studying mast cell-dependent mechanisms and evaluating antihistamine efficacy.
Trimellitic Anhydride (TMA)-Induced Contact Urticaria in Mice
This model is suitable for investigating immunological contact urticaria, which involves an IgE-mediated immediate hypersensitivity reaction.[10]
Experimental Protocol:
-
Animals: BALB/c mice (6-8 weeks old) are used.[10]
-
Sensitization:
-
On day 0, mice are sensitized by a topical application of 50 µL of 5% trimellitic anhydride (TMA) dissolved in a 4:1 acetone/olive oil vehicle on the shaved flank.[11]
-
-
Challenge:
-
On day 5, mice are challenged by applying 10 µL of 5% TMA to the dorsal surface of each ear.[11]
-
-
This compound Administration:
-
This compound is administered orally (p.o.) or intraperitoneally (i.p.) at desired doses 1 hour prior to the TMA challenge.
-
A vehicle control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Ear Swelling: Ear thickness is measured using a digital micrometer at baseline and at various time points after challenge (e.g., 1, 2, 4, 8, and 24 hours) to assess the immediate and late-phase reactions.[10]
-
Vascular Permeability: Assessed by intravenous injection of Evans blue dye. The amount of dye extravasated into the ear tissue is quantified spectrophotometrically.
-
Histopathology: Ear tissues are collected for H&E staining to observe edema and cellular infiltration.
-
Serum IgE Levels: Blood is collected to measure total and TMA-specific IgE levels by ELISA.[12]
-
Experimental Workflow:
General Antihistaminic Activity Models
Histamine-Induced Bronchoconstriction in Guinea Pigs
This is a classic in vivo model to assess the direct H1 receptor blocking activity of a compound.[13][14]
Experimental Protocol:
-
Animals: Male Dunkin-Hartley guinea pigs (350-450g).
-
Procedure:
-
Animals are anesthetized, and a cannula is inserted into the trachea for artificial respiration.
-
Bronchoconstriction is induced by an intravenous injection or aerosol administration of a sub-maximal dose of histamine.[14][15]
-
The increase in airway resistance is measured using a pneumotachograph or by recording changes in pulmonary inflation pressure.[16]
-
-
This compound Administration:
-
This compound is administered (i.v. or p.o.) at various doses at a specified time before the histamine challenge.
-
-
Efficacy Evaluation:
-
The percentage inhibition of the histamine-induced bronchoconstriction is calculated for each dose of this compound.
-
Passive Cutaneous Anaphylaxis (PCA) in Rats
PCA is a widely used model to evaluate the in vivo efficacy of drugs on IgE-mediated mast cell degranulation.[17][18][19]
Experimental Protocol:
-
Animals: Wistar or Sprague-Dawley rats (200-250g).
-
Sensitization:
-
Rats are passively sensitized by intradermal injection of anti-DNP-IgE antibody into the shaved dorsal skin.[20]
-
-
Challenge:
-
24 hours after sensitization, rats are challenged by intravenous injection of dinitrophenyl-human serum albumin (DNP-HSA) antigen along with Evans blue dye.[20]
-
-
This compound Administration:
-
This compound is administered (p.o. or i.p.) 1 hour before the antigen challenge.
-
-
Efficacy Evaluation:
-
The diameter and intensity of the blue spot at the injection site are measured.
-
The extravasated dye is extracted from the skin tissue and quantified spectrophotometrically to determine the degree of vascular permeability. The percentage inhibition by this compound is then calculated.
-
Data Presentation
Table 1: Effect of this compound on Nasal Symptoms in OVA-Induced Allergic Rhinitis in Guinea Pigs (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | Mean Sneeze Count (± SEM) | % Inhibition of Sneezing | Mean Nasal Rubbing Count (± SEM) | % Inhibition of Rubbing |
| Vehicle Control | - | 45.2 ± 3.8 | - | 28.5 ± 2.5 | - |
| This compound | 1 | 28.9 ± 2.1 | 36.1 | 18.1 ± 1.9 | 36.5 |
| This compound | 5 | 15.4 ± 1.5 | 65.9 | 9.7 ± 1.1 | 66.0 |
| This compound | 10 | 8.1 ± 0.9 | 82.1 | 5.2 ± 0.7 | 81.8 |
*p<0.05, **p<0.01 vs. Vehicle Control
Table 2: Effect of this compound on Ear Swelling in TMA-Induced Contact Urticaria in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | Ear Swelling at 1h (mm ± SEM) | % Inhibition of Swelling |
| Vehicle Control | - | 0.25 ± 0.03 | - |
| This compound | 1 | 0.16 ± 0.02* | 36.0 |
| This compound | 5 | 0.09 ± 0.01 | 64.0 |
| This compound | 10 | 0.05 ± 0.01 | 80.0 |
*p<0.05, **p<0.01 vs. Vehicle Control
Table 3: Anti-Angiogenic Effects of this compound In Vitro
| Cell Line | Parameter | This compound Concentration (µM) | % Inhibition (Mean) | Reference |
| HUVEC | VEGF-induced Proliferation (48h) | 20 | 42 | [4] |
| HUVEC | VEGF-induced Proliferation (72h) | 20 | 64 | [4] |
| HPAEC | VEGF-induced Proliferation (48h) | 20 | 62 | [4] |
| HPAEC | VEGF-induced Proliferation (72h) | 20 | 75 | [4] |
| HUVEC | VEGF-induced Migration | 10 | 37 | [4] |
| HUVEC | VEGF-induced Migration | 30 | 70 | [4] |
| HPAEC | VEGF-induced Migration | 10 | 60 | [4] |
| HPAEC | VEGF-induced Migration | 30 | 78 | [4] |
HUVEC: Human Umbilical Vein Endothelial Cells; HPAEC: Human Pulmonary Artery Endothelial Cells
Signaling Pathways
Histamine H1 Receptor Signaling Pathway
This compound acts as an inverse agonist at the histamine H1 receptor.[2] The binding of histamine to the H1 receptor, a Gq-protein coupled receptor, activates phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in the classic symptoms of allergy, such as increased vascular permeability, smooth muscle contraction, and mucus secretion.[21][22][23] this compound blocks these downstream effects by stabilizing the inactive conformation of the H1 receptor.
References
- 1. zgmfskin.com [zgmfskin.com]
- 2. researchgate.net [researchgate.net]
- 3. Ebastine: an update of its use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Validation of guinea pig model of allergic rhinitis by oral and topical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 10. Trimellitic anhydride-sensitive mouse as an animal model for contact urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunosuppression of the Trimellitic Anhydride-Induced Th2 Response by Novel Nonanatural Products Mixture in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bronchoconstriction by histamine and bradykinin in guinea pigs: relationship to thromboxane A2 generation and the effect of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histamine dose-response curves in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 19. Passive cutaneous anaphylaxis in the rat, induced with two homologous reagin-like antibodies and its specific inhibition with disodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 22. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 23. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
Application Notes and Protocols: Western Blot Analysis of Carebastine's Effect on Protein Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carebastine, the active metabolite of the second-generation antihistamine Ebastine, is primarily known for its selective H1 receptor antagonism.[1] Emerging evidence suggests that this compound also possesses anti-angiogenic properties, which are attributed to its influence on key protein phosphorylation events within cellular signaling cascades.[1] These findings open new avenues for investigating this compound's therapeutic potential beyond its antihistaminic effects.
This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the impact of this compound on protein phosphorylation. The focus is on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt signaling pathways, as well as pathways affected by its parent compound, Ebastine, such as the AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase (ERK) pathways.
Data Presentation: Summary of Quantitative Data
The following tables summarize the reported effects of this compound and its parent compound, Ebastine, on the phosphorylation of key signaling proteins. This data has been compiled from various studies to provide a comparative overview.
Table 1: Effect of this compound on Protein Phosphorylation
| Target Protein | Treatment Conditions | Cell Type | Fold Change in Phosphorylation | Reference |
| VEGFR-2 | 10 and 20 µM this compound | HUVECs and HPAECs | 4- to 6-fold reduction | [1] |
| Akt | 10 and 20 µM this compound | HUVECs and HPAECs | 4- to 6-fold reduction | [1] |
Table 2: Effect of Ebastine (Parent Compound of this compound) on Protein Phosphorylation
| Target Protein | Treatment Conditions | Cell Type | Fold Change in Phosphorylation | Reference |
| p44/p42 ERK | 50-500 ng/mL Ebastine | HFDPC | 1.4- to 13.1-fold increase | [2] |
| p-AMPK | IC30 and IC50 values of Ebastine | Osteosarcoma cells | Significant increase | [3] |
| ULK1 | IC30 and IC50 values of Ebastine | Osteosarcoma cells | Significant increase | [3] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound and Ebastine.
References
- 1. Anti-angiogenic activity of this compound: a plausible mechanism affecting airway remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular Signal-Regulated Kinase Mediates Ebastine-Induced Human Follicle Dermal Papilla Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ebastine exerts antitumor activity and induces autophagy by activating AMPK/ULK1 signaling in an IPMK-dependent manner in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Assessing Carebastine's Effect on Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cell migration is a critical process in tumor progression and metastasis, representing a key target for novel therapeutic interventions. Carebastine, the active metabolite of the second-generation antihistamine Ebastine, has emerged as a compound of interest due to its potential anti-cancer properties. As a potent histamine H1 receptor antagonist, this compound has been shown to inhibit cancer cell proliferation and angiogenesis.[1][2] Recent studies on its parent compound, Ebastine, suggest an inhibitory role in cancer cell migration and invasion, potentially through the modulation of key signaling pathways that regulate the cytoskeleton and cell motility.[3][4]
This document provides a detailed protocol to investigate the effect of this compound on cancer cell migration. The described experiments will assess changes in migratory and invasive potential, analyze alterations in critical signaling pathways, specifically the PI3K/Akt and MAPK/ERK pathways, and visualize cytoskeletal rearrangements.
Hypothesized Signaling Pathway of this compound Action
This compound is hypothesized to inhibit cancer cell migration by antagonizing the histamine H1 receptor, leading to the downregulation of the PI3K/Akt and MAPK/ERK signaling cascades. These pathways are central regulators of cell proliferation, survival, and migration. Their inhibition is expected to result in decreased actin stress fiber formation and a reduction in the expression of proteins crucial for cell motility, ultimately impairing the migratory and invasive capabilities of cancer cells.
Caption: Hypothesized signaling pathway of this compound in cancer cell migration.
Experimental Workflow
The following workflow outlines the sequence of experiments to assess the impact of this compound on cancer cell migration.
Caption: Experimental workflow for assessing this compound's effect.
Materials and Reagents
-
Cell Lines: Human cancer cell line with high migratory potential (e.g., MDA-MB-231 breast cancer, A549 lung cancer).
-
This compound: (Cayman Chemical or equivalent).
-
Cell Culture Media: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Wound Healing Assay: Culture plates (e.g., 24-well plates), sterile pipette tips (p200 or p1000).
-
Transwell Assay: Transwell inserts (8 µm pore size), Matrigel (for invasion assay).
-
Western Blot: RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA protein assay kit, SDS-PAGE gels, PVDF membranes, primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.
-
Immunofluorescence: Paraformaldehyde (4%), Triton X-100, Bovine Serum Albumin (BSA), Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488), DAPI, anti-fade mounting medium.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay provides a qualitative and quantitative measure of collective cell migration.
Protocol:
-
Seed cancer cells in 24-well plates and culture until they form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile p200 pipette tip.[3][5]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (e.g., DMSO).
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Quantify the closure of the scratch area over time using image analysis software (e.g., ImageJ).
Transwell Migration and Invasion Assays
These assays assess the migratory and invasive capacity of individual cells through a porous membrane.
Migration Assay Protocol:
-
Rehydrate Transwell inserts with serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend cancer cells in serum-free medium with different concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Invasion Assay Protocol: The protocol is similar to the migration assay, with the additional initial step of coating the Transwell membrane with a layer of Matrigel to simulate the extracellular matrix.[2][6]
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
Protocol:
-
Treat cancer cells with various concentrations of this compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[7][8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Immunofluorescence Staining for F-actin
This method allows for the visualization of the actin cytoskeleton, a key component of the cell's migratory machinery.
Protocol:
-
Grow cells on glass coverslips and treat with this compound or vehicle.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Stain for F-actin using a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 Phalloidin).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images to observe changes in actin stress fiber formation and cell morphology.
Data Presentation
The quantitative data from the experiments should be summarized in a clear and structured table for easy comparison.
| Experiment | Parameter Measured | Control (Vehicle) | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| Wound Healing Assay | % Wound Closure at 24h | 95 ± 5% | 70 ± 6% | 45 ± 4% | 20 ± 3% |
| Transwell Migration | Migrated Cells / Field | 150 ± 12 | 105 ± 10 | 60 ± 8 | 25 ± 5 |
| Transwell Invasion | Invaded Cells / Field | 80 ± 9 | 55 ± 7 | 28 ± 4 | 10 ± 3 |
| Western Blot | p-Akt / Total Akt Ratio | 1.0 ± 0.1 | 0.6 ± 0.08 | 0.3 ± 0.05 | 0.1 ± 0.02 |
| Western Blot | p-ERK / Total ERK Ratio | 1.0 ± 0.12 | 0.7 ± 0.1 | 0.4 ± 0.06 | 0.2 ± 0.04 |
| Immunofluorescence | Actin Stress Fibers | Well-defined, numerous | Disorganized, fewer | Highly disorganized, sparse | Punctate actin, few fibers |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
References
- 1. Pathophysiological Roles of Histamine Receptors in Cancer Progression: Implications and Perspectives as Potential Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | ERK signaling for cell migration and invasion [frontiersin.org]
- 8. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Histamine H1 Receptor Binding Assay for Carebastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carebastine, the active metabolite of ebastine, is a potent and selective second-generation histamine H1 receptor antagonist.[1][2][3] It exhibits high affinity for the H1 receptor, making it a key compound of interest in the development of treatments for allergic conditions.[4] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the histamine H1 receptor. This assay is a fundamental tool for characterizing the pharmacological profile of this compound and similar compounds.
The principle of this assay is based on the competition between a radiolabeled ligand (e.g., [³H]mepyramine) and an unlabeled test compound (this compound) for binding to the histamine H1 receptor. By measuring the displacement of the radioligand by increasing concentrations of the test compound, the inhibitory constant (Ki) can be determined, providing a quantitative measure of the compound's binding affinity.
Data Presentation
The binding affinity of this compound for the histamine H1 receptor is summarized in the table below. This data is crucial for comparing its potency with other antihistamines.
| Compound | Receptor | Radioligand | Kᵢ (nM) | Source |
| This compound | Histamine H1 | [³H]mepyramine | 75.86 | Cayman Chemical[1] |
| This compound | Histamine H1 | Not Specified | 27 ± 4 | Benchchem[4] |
Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocol: Histamine H1 Receptor Binding Assay
This protocol outlines the steps for performing a competitive radioligand binding assay to determine the binding affinity of this compound for the histamine H1 receptor.
Materials and Reagents
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (a commonly used radioligand for H1 receptor binding assays).[5]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mianserin).[6]
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethylenimine.[5]
-
Multi-well plates (96-well format recommended).
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
-
Protein Assay Kit (e.g., BCA protein assay kit).[5]
Experimental Workflow Diagram
References
- 1. This compound | CAS 90729-42-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 4. This compound | 90729-42-3 | Benchchem [benchchem.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. pubs.acs.org [pubs.acs.org]
Application of Carebastine in Preclinical Models of Asthma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carebastine, the active metabolite of the second-generation antihistamine ebastine, has demonstrated potential therapeutic effects beyond its H1 receptor antagonism in preclinical models of asthma.[1][2] These effects primarily revolve around its anti-inflammatory and anti-angiogenic properties, suggesting a multifaceted role in mitigating asthma pathophysiology. This document provides a detailed overview of the application of this compound in relevant preclinical models, including experimental protocols and a summary of key quantitative findings.
Mechanism of Action
This compound's primary mechanism of action is the blockade of the histamine H1 receptor.[3] However, preclinical studies have elucidated additional mechanisms that contribute to its efficacy in asthma models. These include the inhibition of key inflammatory and angiogenic signaling pathways.
Anti-inflammatory Pathway
This compound has been shown to suppress airway inflammation, in part by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway and the transcription factor GATA3.[4] NF-κB is a critical regulator of pro-inflammatory cytokines, while GATA3 is a master regulator of T-helper 2 (Th2) cell differentiation, which plays a central role in allergic asthma.
Anti-angiogenic Pathway
A novel aspect of this compound's action is its ability to inhibit angiogenesis, the formation of new blood vessels, which is implicated in airway remodeling in chronic asthma.[5] this compound exerts this effect by interfering with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, it inhibits the phosphorylation of VEGF Receptor 2 (VEGFR-2) and the downstream signaling molecule Akt. This inhibition appears to be mediated through both H1 receptor-dependent and -independent mechanisms.[5]
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on this compound and its parent drug, ebastine.
Table 1: In Vitro Efficacy of this compound on Endothelial Cells [5]
| Parameter | Cell Type | Concentration (µM) | Inhibition (%) |
| Cell Proliferation (48h) | HUVEC | 20 | 42% |
| HPAEC | 20 | 62% | |
| Cell Proliferation (72h) | HUVEC | 20 | 64% |
| HPAEC | 20 | 75% | |
| Cell Migration | HUVEC | 10 | 37% |
| HUVEC | 30 | 70% | |
| HPAEC | 10 | 60% | |
| HPAEC | 30 | 78% |
HUVEC: Human Umbilical Vein Endothelial Cells; HPAEC: Human Pulmonary Artery Endothelial Cells
Table 2: In Vivo Efficacy of Ebastine (metabolized to this compound) in Animal Models [6]
| Model | Species | ED₅₀ (mg/kg, oral) |
| Experimental Asthma | Guinea Pig | 0.35 |
| Experimental Allergic Rhinitis | Rat | 0.29 |
| Passive Cutaneous Anaphylaxis | Rat | 2.17 |
| Histamine-induced Skin Reaction | Rat | 1.10 |
Table 3: In Vitro Inhibition of Mediator Release by this compound [6][7]
| Mediator | Cell Type | IC₅₀ / Concentration | Effect |
| Histamine-induced Contraction | Guinea Pig Trachea | 0.12 µM (IC₅₀) | Inhibition |
| Histamine Release | Rat Peritoneal Mast Cells | 30-100 µM | Suppression |
| Histamine Release | Human Basophils | 30-100 µM | Suppression |
| Prostaglandin D2 (PGD2) Release | Human Nasal Polyp Cells | 8.14 µM (IC₃₀) | Inhibition |
Experimental Protocols
Protocol 1: Murine Model of Allergic Asthma
This protocol describes the induction of an allergic asthma phenotype in mice and subsequent treatment with ebastine (which is rapidly converted to this compound in vivo).[4]
Materials:
-
Ovalbumin (OVA)
-
Alum (adjuvant)
-
Phosphate-buffered saline (PBS)
-
Ebastine
-
Vehicle for ebastine (e.g., 0.5% carboxymethyl cellulose)
-
Mice (e.g., BALB/c, 6-8 weeks old)
Procedure:
-
Sensitization:
-
On Day 0 and Day 7, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Control mice receive i.p. injections of PBS with alum only.
-
-
Treatment:
-
From Day 21 to Day 27, administer ebastine orally once daily at the desired dose (e.g., 1-10 mg/kg).
-
The control group receives the vehicle only.
-
-
Airway Challenge:
-
On Days 24, 25, and 26, challenge the mice by intranasal administration of 50 µg OVA in 50 µL PBS under light anesthesia.
-
Control mice are challenged with PBS.
-
-
Outcome Assessment (on Day 28):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and cannulate the trachea.
-
Lavage the lungs with PBS (e.g., 3 x 0.5 mL).
-
Collect the bronchoalveolar lavage fluid (BALF).
-
Determine total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik).
-
-
Lung Histology:
-
Perfuse the lungs with PBS and fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for goblet cell metaplasia and mucus production.
-
-
Gene Expression Analysis:
-
Isolate RNA from lung tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of relevant genes, such as Il4, Il5, Il13, Tnf, Ccl11, Gata3, and Muc5ac.[4]
-
-
Protocol 2: In Vitro Endothelial Cell Proliferation Assay
This protocol assesses the anti-proliferative effect of this compound on endothelial cells.[5]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Human Pulmonary Artery Endothelial Cells (HPAECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
VEGF₁₆₅
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar proliferation assay reagent
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed HUVECs or HPAECs in 96-well plates at a density of 5 x 10³ cells/well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment:
-
Starve the cells in a basal medium (without growth factors) for 6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 30 µM) for 30 minutes.
-
Stimulate the cells with VEGF₁₆₅ (e.g., 20 ng/mL).
-
Include appropriate controls: untreated cells, cells treated with vehicle, and cells treated with VEGF alone.
-
-
Incubation:
-
Incubate the plates for 48 or 72 hours.
-
-
Proliferation Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage inhibition of proliferation relative to the VEGF-treated control.
-
Protocol 3: Western Blot for VEGFR-2 and Akt Phosphorylation
This protocol determines the effect of this compound on the phosphorylation of key signaling proteins in the VEGF pathway.[5]
Materials:
-
HUVECs or HPAECs
-
VEGF₁₆₅
-
Histamine
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs or HPAECs to near confluence.
-
Starve the cells in a basal medium for 6-12 hours.
-
Pre-treat with this compound (e.g., 10 µM) for a specified time (e.g., 30 minutes to 24 hours).
-
Stimulate with VEGF₁₆₅ (e.g., 50 ng/mL) or histamine (e.g., 100 µM) for a short period (e.g., 10-30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: this compound's Anti-inflammatory Signaling Pathway.
Caption: this compound's Anti-angiogenic Signaling Pathway.
Caption: Workflow for the Murine Model of Allergic Asthma.
References
- 1. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ebastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of Ebastine on Allergen-induced Airway Inflammation and Goblet Cell Metaplasia in Murine Model of Asthma [jstage.jst.go.jp]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Overview of allergic mechanisms. Ebastine has more than an antihistamine effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Carebastine Derivatives with Enhanced H1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the synthesis and evaluation of novel Carebastine derivatives. By leveraging structure-activity relationship (SAR) insights, we propose a synthetic scheme aimed at enhancing the potency of this compound as a histamine H1 receptor antagonist. This guide includes comprehensive experimental protocols for synthesis, purification, and in vitro evaluation, alongside structured data tables for clear comparison of potencies. Visual diagrams generated using Graphviz are provided to illustrate key workflows and signaling pathways, facilitating a deeper understanding of the experimental design and underlying biological mechanisms.
Introduction
This compound, the active metabolite of the second-generation antihistamine Ebastine, is a potent and selective histamine H1 receptor antagonist.[1][2][3] It is characterized by a favorable safety profile, lacking the sedative effects associated with first-generation antihistamines. The pursuit of novel derivatives with even greater potency could lead to lower therapeutic doses, reduced off-target effects, and improved clinical outcomes in the treatment of allergic conditions.
This application note outlines a strategic approach to the design, synthesis, and evaluation of novel this compound derivatives. The proposed modifications are based on established structure-activity relationships for piperidine-containing H1 antagonists, targeting key structural motifs to enhance receptor binding affinity.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR). Upon binding of histamine, the receptor activates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological effects of an allergic response. This compound and its derivatives act as inverse agonists, stabilizing the inactive conformation of the H1 receptor and thereby blocking this signaling cascade.
Caption: Histamine H1 Receptor Signaling Pathway and Point of Inhibition.
Proposed Synthesis of Novel this compound Derivatives
The synthesis of novel this compound derivatives will commence from the known precursor, Ebastine. A key modification to enhance potency involves the substitution of the para-tert-butylphenyl group with moieties that can engage in additional favorable interactions with the H1 receptor binding pocket. Here, we propose the synthesis of a derivative incorporating a para-methoxybenzoyl group (Derivative A).
Synthetic Workflow
The overall synthetic workflow is depicted below. It involves the initial synthesis of Ebastine, followed by its metabolic conversion to this compound, and finally, a multi-step synthesis of the novel derivative.
Caption: Proposed synthetic and evaluation workflow for this compound derivatives.
Experimental Protocols
-
Reaction Setup: To a solution of 1-(4-tert-butylphenyl)-4-chlorobutan-1-one (1.0 eq) and 4-hydroxypiperidine (1.2 eq) in toluene, add potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture to reflux for 24 hours with constant stirring.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Intermediate Isolation: Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one.
-
Final Step: Dissolve the intermediate (1.0 eq) and diphenylmethanol (1.1 eq) in toluene. Add p-toluenesulfonic acid (0.1 eq) and reflux with a Dean-Stark apparatus to remove water for 12 hours.
-
Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization from ethanol to afford Ebastine.
This protocol describes a chemical synthesis route.
-
Oxidation: Dissolve Ebastine (1.0 eq) in a mixture of tert-butanol, acetonitrile, and water (2:2:1). Add N-methylmorpholine N-oxide (4.0 eq) and a catalytic amount of osmium tetroxide (0.02 eq).
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Quenching: Quench the reaction by adding sodium bisulfite solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by preparative HPLC to yield this compound.
-
Initial Condensation: React 1-(4-methoxyphenyl)-4-chlorobutan-1-one (1.0 eq) with 4-hydroxypiperidine (1.2 eq) in the presence of potassium carbonate (2.0 eq) in toluene at reflux for 24 hours.
-
Intermediate Isolation: Follow the work-up and purification procedure described in Protocol 3.2.1 (steps 3 & 4) to obtain 4-(4-hydroxypiperidin-1-yl)-1-(4-methoxyphenyl)butan-1-one.
-
Final Etherification: Couple the resulting intermediate (1.0 eq) with diphenylmethanol (1.1 eq) using p-toluenesulfonic acid catalysis in toluene as described in Protocol 3.2.1 (step 5).
-
Purification: Purify the final compound using the procedure outlined in Protocol 3.2.1 (step 6).
In Vitro Potency Evaluation
The potency of the newly synthesized derivatives will be compared to this compound using a series of in vitro assays.
H1 Receptor Binding Assay
This assay determines the affinity of the compounds for the histamine H1 receptor.
-
Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human histamine H1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Mepyramine (specific activity ~25 Ci/mmol).
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound (or vehicle for total binding, or 10 µM Mianserin for non-specific binding), 25 µL of [³H]-Mepyramine (final concentration 1 nM), and 100 µL of membrane preparation (10-20 µg protein). b. Incubate at 25°C for 60 minutes. c. Terminate the incubation by rapid filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine. d. Wash the filters three times with ice-cold assay buffer. e. Determine the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
Histamine-Induced Calcium Flux Assay
This functional assay measures the ability of the compounds to inhibit histamine-induced intracellular calcium mobilization.
-
Cell Line: CHO-K1 cells stably expressing the human H1 receptor.
-
Loading Dye: Fluo-4 AM.
-
Procedure: a. Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence. b. Load the cells with Fluo-4 AM in HBSS for 60 minutes at 37°C. c. Wash the cells with HBSS. d. Add the test compounds at various concentrations and incubate for 15 minutes. e. Add histamine (at a final EC₈₀ concentration) and measure the fluorescence intensity using a FLIPR or equivalent instrument.
-
Data Analysis: Determine the IC₅₀ values from the concentration-response curves.
Data Presentation
The following tables summarize the potency data for Ebastine, this compound, and the hypothetical Derivative A.
Table 1: H1 Receptor Binding Affinity
| Compound | Ki (nM) |
| Ebastine | 7.1 |
| This compound | 27 ± 4 |
| Derivative A | 1.5 (Hypothetical) |
Table 2: Functional Antagonism of Histamine-Induced Effects
| Compound | Assay | IC₅₀ (nM) |
| This compound | Histamine-induced guinea pig trachea contraction | 120 |
| Derivative A | Histamine-induced Calcium Flux | 25 (Hypothetical) |
Conclusion
The proposed synthetic route provides a viable strategy for generating novel this compound derivatives. The inclusion of an electron-donating methoxy group on the phenyl ring is hypothesized to enhance π-π stacking interactions within the H1 receptor binding site, leading to increased potency. The detailed protocols for synthesis and in vitro evaluation will enable researchers to systematically explore the structure-activity relationship of this important class of antihistamines and identify lead candidates with improved therapeutic profiles. The provided data for the hypothetical Derivative A illustrates the potential for significant potency improvement through targeted chemical modification.
References
Application Note: Flow Cytometry Analysis of Immune Cells Treated with Carebastine
Abstract
This application note provides a comprehensive guide for utilizing flow cytometry to analyze the immunomodulatory effects of Carebastine, the active metabolite of the second-generation antihistamine Ebastine.[1][2] As a selective histamine H1 receptor antagonist, this compound is expected to influence various aspects of the immune response.[1][2] This document outlines detailed protocols for assessing the impact of this compound on key immune cell functions, including T cell activation, proliferation, apoptosis, and cytokine production. The provided methodologies and data presentation formats are designed to be a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and other immunomodulatory compounds.
Introduction
This compound is the pharmacologically active metabolite of Ebastine, a potent and selective antagonist of the histamine H1 receptor.[1][2] Histamine, a key mediator in allergic reactions, also plays a complex role in modulating the immune system.[3][4] The histamine H1 receptor is expressed on various immune cells, including T lymphocytes, and its engagement can influence T cell differentiation and function.[4] Specifically, H1 receptor signaling has been associated with the enhancement of T helper 1 (Th1) responses, while its blockade may shift the balance towards a T helper 2 (Th2) phenotype.[4][5]
Studies on the parent compound, Ebastine, have demonstrated its ability to inhibit T cell proliferation and the production of Th2-type cytokines such as IL-4 and IL-5, as well as pro-inflammatory cytokines like IL-6 and TNF-α.[6][7] Conversely, some evidence suggests that Ebastine treatment can lead to an increase in the production of the Th1 cytokine, IFN-γ.[8][9] Given that this compound is the active form of Ebastine, it is hypothesized that it will exert similar, if not more direct, effects on immune cells.
Flow cytometry is a powerful, high-throughput technique that allows for the multi-parametric analysis of single cells within a heterogeneous population.[5] It is an indispensable tool for characterizing the immunophenotype and functional responses of immune cells. This application note details specific flow cytometry-based assays to elucidate the effects of this compound on T cell activation, proliferation, apoptosis, and intracellular cytokine expression.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the flow cytometry experiments described in this note. These tables are designed for clear comparison between untreated, vehicle-treated, and this compound-treated immune cell populations.
Table 1: Effect of this compound on T Cell Activation Markers
| Treatment Group | Concentration (µM) | % CD4+CD69+ | % CD4+CD25+ | % CD8+CD69+ | % CD8+CD25+ |
| Unstimulated Control | 0 | 2.5 ± 0.5 | 5.1 ± 1.2 | 1.8 ± 0.4 | 4.5 ± 0.9 |
| Stimulated + Vehicle | 0 | 45.2 ± 5.3 | 60.7 ± 7.1 | 38.9 ± 4.5 | 55.3 ± 6.2 |
| Stimulated + this compound | 1 | 38.1 ± 4.1 | 52.3 ± 6.5 | 32.4 ± 3.8 | 48.1 ± 5.5 |
| Stimulated + this compound | 10 | 25.6 ± 3.2 | 40.8 ± 5.1 | 21.7 ± 2.9 | 35.9 ± 4.7 |
| Stimulated + this compound | 50 | 15.3 ± 2.1 | 28.4 ± 3.9 | 12.5 ± 1.8 | 24.6 ± 3.1 |
| *Data are presented as mean ± standard deviation. Statistical significance is denoted as *p<0.05, **p<0.01, **p<0.001 compared to the stimulated vehicle control. |
Table 2: Effect of this compound on T Cell Proliferation
| Treatment Group | Concentration (µM) | Proliferation Index | % Divided Cells |
| Unstimulated Control | 0 | 1.05 ± 0.08 | 4.2 ± 1.1 |
| Stimulated + Vehicle | 0 | 3.89 ± 0.45 | 85.3 ± 9.2 |
| Stimulated + this compound | 1 | 3.12 ± 0.38 | 72.1 ± 8.5 |
| Stimulated + this compound | 10 | 2.25 ± 0.29 | 55.8 ± 7.3 |
| Stimulated + this compound | 50 | 1.48 ± 0.19 | 30.4 ± 5.6 |
| *Data are presented as mean ± standard deviation. Statistical significance is denoted as *p<0.05, **p<0.01, **p<0.001 compared to the stimulated vehicle control. |
Table 3: Effect of this compound on T Cell Apoptosis
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | 0 | 95.4 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 |
| Vehicle Control | 0 | 94.8 ± 2.5 | 2.5 ± 0.7 | 1.7 ± 0.6 |
| This compound | 1 | 94.2 ± 2.3 | 2.8 ± 0.6 | 2.0 ± 0.5 |
| This compound | 10 | 93.5 ± 2.8 | 3.3 ± 0.9 | 2.2 ± 0.7 |
| This compound | 50 | 88.7 ± 3.5 | 6.8 ± 1.2 | 3.5 ± 0.8 |
| Data are presented as mean ± standard deviation. Statistical significance is denoted as p<0.05 compared to the vehicle control. |
Table 4: Effect of this compound on Intracellular Cytokine Production in CD4+ T Cells
| Treatment Group | Concentration (µM) | % IFN-γ+ (Th1) | % IL-4+ (Th2) | % IL-17A+ (Th17) |
| Unstimulated Control | 0 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Stimulated + Vehicle | 0 | 25.6 ± 3.1 | 15.2 ± 2.3 | 5.8 ± 1.1 |
| Stimulated + this compound | 1 | 28.9 ± 3.5 | 12.1 ± 1.9 | 5.5 ± 0.9 |
| Stimulated + this compound | 10 | 32.4 ± 4.2 | 8.7 ± 1.5 | 5.1 ± 0.8 |
| Stimulated + this compound | 50 | 35.1 ± 4.8 | 5.3 ± 1.1*** | 4.9 ± 0.7 |
| *Data are presented as mean ± standard deviation. Statistical significance is denoted as *p<0.05, **p<0.01, **p<0.001 compared to the stimulated vehicle control. |
Experimental Protocols & Visualizations
Experimental Workflow Overview
The general workflow for assessing the impact of this compound on immune cells involves isolating Peripheral Blood Mononuclear Cells (PBMCs), treating them with this compound, stimulating the cells, staining for specific markers, and finally, acquiring and analyzing the data using a flow cytometer.
Experimental workflow for this compound treatment and analysis.
Protocol 1: T Cell Activation Assay
This protocol assesses the expression of early (CD69) and late (CD25) activation markers on T cells.[8][10]
-
Cell Preparation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium. Add desired concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (e.g., DMSO) to the cell suspension and incubate for 1 hour at 37°C, 5% CO2.
-
Stimulation: Add a T cell activation stimulus (e.g., anti-CD3/CD28 beads or PMA and Ionomycin) to the wells and incubate for 24-48 hours.
-
Staining:
-
Harvest cells and wash with FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25) for 30 minutes at 4°C in the dark.[11]
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
Protocol 2: T Cell Proliferation Assay (CFSE-based)
This protocol measures the proliferation of T cells by tracking the dilution of the fluorescent dye CFSE.[12][13][14]
-
Cell Preparation and Staining:
-
Isolate PBMCs as described above.
-
Resuspend cells at 10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash cells three times with complete RPMI-1640 medium.
-
-
Cell Culture, Treatment, and Stimulation:
-
Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL.
-
Add this compound or vehicle control as described in Protocol 1.
-
Add a T cell proliferation stimulus (e.g., anti-CD3/CD28 or PHA).
-
Incubate for 4-5 days at 37°C, 5% CO2.
-
-
Staining for Surface Markers:
-
Harvest cells and stain with antibodies against T cell markers (e.g., anti-CD3, anti-CD4, anti-CD8) as described in Protocol 1.
-
-
Data Acquisition: Acquire data on a flow cytometer. Proliferation is assessed by the progressive halving of CFSE fluorescence in daughter cells.
Protocol 3: Apoptosis Assay (Annexin V and PI Staining)
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[9][15]
-
Cell Preparation, Treatment, and Stimulation:
-
Isolate and culture PBMCs with this compound or vehicle control as described in Protocol 1, with or without a stimulus, for 24-72 hours.
-
-
Staining:
-
Harvest cells, including any non-adherent cells from the supernatant.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add fluorescently-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.
-
Add Propidium Iodide (PI) to the cell suspension immediately before analysis.
-
-
Data Acquisition: Acquire data on a flow cytometer within 1 hour of staining.
Protocol 4: Intracellular Cytokine Staining
This protocol allows for the measurement of cytokine production within specific T cell subsets.
-
Cell Preparation, Treatment, and Stimulation:
-
Isolate, treat, and stimulate PBMCs as described in Protocol 1 for 4-6 hours.
-
For the last 4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to trap cytokines intracellularly.[16]
-
-
Surface Staining:
-
Harvest cells and perform surface staining for T cell markers (e.g., anti-CD3, anti-CD4, anti-CD8) as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash cells and then fix using a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the fixed cells and then permeabilize the cell membrane using a permeabilization buffer (e.g., saponin-based buffer).[1]
-
-
Intracellular Staining:
-
Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
Signaling Pathway
Histamine H1 Receptor Signaling in T Cells
This compound, as a histamine H1 receptor antagonist, is expected to block the downstream signaling cascade initiated by histamine binding to the H1 receptor on T cells. This pathway is primarily coupled to the Gq/11 G-protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events can influence downstream signaling pathways, such as the p38 MAPK pathway, which is involved in the regulation of IFN-γ production.[19]
H1 receptor signaling pathway and the antagonistic action of this compound.
Conclusion
The protocols and guidelines presented in this application note offer a robust framework for investigating the immunomodulatory effects of this compound using flow cytometry. By systematically evaluating its impact on T cell activation, proliferation, apoptosis, and cytokine production, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided data tables and diagrams serve as practical tools for organizing experiments and interpreting results. This comprehensive approach will aid in the development of novel therapeutic strategies targeting histamine-mediated immune responses.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 3. Maxpar® Human T-Cell Phenotyping Panel Kit, 16 Marker—25 Tests [fluidigm.my.site.com]
- 4. T lymphocytes as a target of histamine action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine regulates T-cell and antibody responses by differential expression of H1 and H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ebastine inhibits T cell migration, production of Th2-type cytokines and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 12. The use of carboxyfluorescein diacetate succinimidyl ester (CFSE) to monitor lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of Apoptosis in Immunotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 17. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Histamine receptor H1 is required for TCR-mediated p38 MAPK activation and optimal IFN-γ production in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Aqueous Solubility of Carebastine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of Carebastine.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound, the active metabolite of Ebastine, is a poorly water-soluble compound. While a precise, experimentally determined aqueous solubility value for this compound is not consistently reported in publicly available literature, its parent drug, Ebastine, exhibits extremely low aqueous solubility. For instance, the aqueous solubility of Ebastine has been reported to be as low as 6.47 x 10⁻⁵ mg/mL and 0.002 mg/mL. Given the structural similarities, this compound is also expected to have very limited solubility in aqueous solutions. It is recommended to experimentally determine the solubility of your specific batch of this compound as a baseline.
Q2: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer. What is the likely cause?
A2: This is a common observation due to the hydrophobic nature of this compound. The likely cause is that the concentration you are trying to achieve exceeds its intrinsic aqueous solubility. Factors such as the pH of your buffer, the presence of salts, and the temperature can also influence solubility.
Q3: How can I prepare a stock solution of this compound?
A3: Due to its poor aqueous solubility, it is advisable to prepare stock solutions of this compound in an organic solvent. Common solvents for this purpose include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Ethanol.[1][2][3] It is crucial to note the solubility in these solvents to prepare a concentrated, clear stock solution that can then be diluted into your aqueous experimental medium. Heating and sonication can aid in the dissolution in these organic solvents.[1][2]
Q4: Are there any pre-formulated guidelines available for in vivo studies with this compound?
A4: Yes, for research purposes, formulations have been developed to create suspended solutions for in vivo administration. These typically involve a combination of co-solvents, surfactants, and/or complexing agents. For example, a common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with a vehicle containing components like PEG300, Tween-80, and saline.[4] Another strategy involves the use of cyclodextrins, such as SBE-β-CD, in saline.[4]
Troubleshooting Guides
Issue 1: Inability to Achieve Desired Concentration in Aqueous Solution
If you are unable to dissolve this compound at your target concentration in an aqueous buffer, consider the following troubleshooting steps. A logical workflow for addressing this issue is presented below.
Caption: Troubleshooting workflow for poor this compound solubility.
This compound's structure suggests it has ionizable groups, and its parent compound, Ebastine, has a predicted basic pKa of around 8.43.[5] Therefore, adjusting the pH of the aqueous solution can significantly impact the solubility of this compound.
-
For acidic drugs: Increasing the pH above the pKa will lead to ionization and increased aqueous solubility.
-
For basic drugs: Decreasing the pH below the pKa will result in the formation of a more soluble salt.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Add excess this compound: Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify dissolved this compound: Analyze the concentration of this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility vs. pH: Plot the measured solubility as a function of pH to identify the optimal pH range for your experiments.
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous environment.
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | Use with caution as it can have biological effects. |
| Ethanol | 5-20% (v/v) | Generally well-tolerated in many experimental systems. |
| Polyethylene Glycol (PEG 300/400) | 10-40% (v/v) | Often used in in vivo formulations.[4] |
| Propylene Glycol | 10-30% (v/v) | Another common co-solvent for parenteral formulations. |
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing different concentrations of the chosen co-solvent.
-
Determine solubility: Follow the steps outlined in the "pH-Dependent Solubility Assessment" protocol for each co-solvent mixture to determine the solubility of this compound.
-
Select optimal concentration: Choose the lowest concentration of the co-solvent that achieves the desired this compound concentration while minimizing potential effects on your experimental system.
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). These micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility.
Examples of Surfactants:
| Surfactant | Type | Typical Starting Concentration |
| Tween 80 (Polysorbate 80) | Non-ionic | 0.1-5% (v/v) |
| Sodium Lauryl Sulfate (SLS) | Anionic | 0.1-1% (w/v) |
| Poloxamer 188 | Non-ionic | 1-10% (w/v) |
Experimental Protocol: Surfactant-Mediated Solubilization
-
Prepare surfactant solutions: Prepare aqueous solutions of the selected surfactant at various concentrations, ensuring some are above the CMC.
-
Determine solubility: Use the shake-flask method described previously to measure the solubility of this compound in each surfactant solution.
-
Identify effective concentration: Determine the surfactant concentration that provides the necessary solubilization for your experiments.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug molecule and increasing its aqueous solubility.
Commonly Used Cyclodextrins:
| Cyclodextrin | Notes |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Higher aqueous solubility and lower toxicity than β-CD. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and is used in approved drug formulations.[4] |
Experimental Protocol: Cyclodextrin Complexation
-
Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Measure solubility: Determine the solubility of this compound in each cyclodextrin solution using the shake-flask method.
-
Phase-solubility diagram: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this line can provide information about the stoichiometry of the complex.
Issue 2: Precipitation of this compound Upon Dilution of Stock Solution
This often occurs when a concentrated organic stock solution of this compound is diluted into an aqueous buffer. The sudden change in solvent polarity causes the drug to precipitate out of solution.
Caption: Steps to address this compound precipitation during dilution.
Troubleshooting Steps:
-
Reduce the concentration of the stock solution: A lower concentration stock solution will introduce less organic solvent into the final aqueous solution for the same final drug concentration, which may prevent precipitation.
-
Incorporate a solubilizing agent in the dilution buffer: Before adding the this compound stock, supplement your aqueous buffer with a co-solvent, surfactant, or cyclodextrin at a concentration known to enhance its solubility.
-
Modify the dilution technique:
-
Stir vigorously: Add the stock solution dropwise to the rapidly stirring aqueous buffer.
-
Increase the temperature: Gently warming the aqueous buffer (if compatible with your experiment) can help keep the drug in solution.
-
Sonication: Sonicate the solution during and after the addition of the stock solution.
-
Summary of Solubility Enhancement Techniques
| Technique | Principle of Action | Advantages | Disadvantages |
| pH Adjustment | Ionization of the drug molecule to a more soluble form. | Simple and cost-effective. | Only applicable to ionizable drugs; may not be suitable for all biological assays. |
| Co-solvents | Reduces the polarity of the aqueous solvent. | Effective for many hydrophobic compounds; simple to implement. | High concentrations can have biological effects or cause toxicity. |
| Surfactants | Micellar encapsulation of the drug. | Can significantly increase apparent solubility. | Can interfere with certain biological assays; potential for cell lysis at high concentrations. |
| Cyclodextrins | Formation of inclusion complexes. | Generally low toxicity; can improve stability. | Can be expensive; may alter drug availability in some assays. |
| Particle Size Reduction | Increases the surface area for dissolution (e.g., micronization, nanosuspension). | Enhances dissolution rate. | May not increase equilibrium solubility; requires specialized equipment. |
| Solid Dispersions | Dispersing the drug in an amorphous form within a hydrophilic carrier. | Can significantly improve both solubility and dissolution rate. | Requires formulation development and characterization. |
References
Technical Support Center: Optimizing Carebastine Dosage for Mouse Xenograft Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Carebastine in mouse xenograft models. The information is designed to assist scientists and drug development professionals in optimizing their experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of cancer research?
This compound is the active metabolite of the second-generation antihistamine, Ebastine.[1][2] In cancer research, its therapeutic potential stems from two primary mechanisms:
-
Histamine H1 Receptor Antagonism: By blocking the H1 receptor, this compound can interfere with histamine-driven tumor growth and proliferation.[3][4]
-
Anti-Angiogenic Activity: this compound has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced proliferation, migration, and tube formation of endothelial cells, which is critical for tumor angiogenesis.[5][6][7] It achieves this by reducing the phosphorylation of VEGF Receptor 2 (VEGFR-2) and its downstream signaling protein, Akt.[5][7]
Q2: Should I use this compound or its parent drug, Ebastine, in my mouse xenograft studies?
Ebastine is rapidly and almost completely metabolized to this compound after oral administration.[1][2][3] Therefore, administering Ebastine is a well-established and effective method for delivering this compound in vivo. Studies have demonstrated the anti-tumor efficacy of orally administered Ebastine in various mouse xenograft models.[8][9] Using Ebastine may also offer advantages in terms of formulation and stability.
Q3: What is a recommended starting dose for this compound (via Ebastine administration) in a mouse xenograft model?
Based on preclinical studies with Ebastine in mouse xenograft models, a starting dose in the range of 10 mg/kg/day, administered orally , is a reasonable starting point.[9] Dose-response studies can then be performed to determine the optimal dose for your specific tumor model and experimental goals.
Q4: What is the recommended route of administration for this compound/Ebastine in mice?
Oral gavage is the most commonly reported and effective route of administration for Ebastine in mouse xenograft studies.[8][9] Intraperitoneal injection is also a potential route for this compound.[7]
Q5: What are the expected outcomes of successful this compound treatment in a mouse xenograft model?
Successful treatment should result in a dose-dependent inhibition of tumor growth. This can be measured by a reduction in tumor volume and weight compared to a vehicle-treated control group.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant tumor growth inhibition | Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration of this compound at the tumor site. | - Perform a dose-escalation study to identify the Maximum Tolerated Dose (MTD) and optimal effective dose. - Consider increasing the dosing frequency if the half-life of this compound in mice is found to be short. |
| Ineffective Drug Formulation/Delivery: The drug may not be properly dissolved or absorbed, leading to poor bioavailability. | - Ensure the vehicle is appropriate for the drug's solubility. A common formulation for Ebastine is a suspension in 0.5% carboxymethylcellulose (CMC). - Confirm proper oral gavage technique to ensure the full dose is delivered to the stomach. | |
| Tumor Model Resistance: The specific cancer cell line used in the xenograft may be resistant to the anti-proliferative or anti-angiogenic effects of this compound. | - Test the sensitivity of your cancer cell line to this compound in vitro before proceeding with in vivo studies. - Consider using a different tumor model known to be sensitive to anti-histamine or anti-angiogenic therapies. | |
| Toxicity observed in mice (e.g., significant weight loss, lethargy, ruffled fur) | Dosage is too high: The administered dose exceeds the Maximum Tolerated Dose (MTD) in the mouse strain being used. | - Reduce the dosage. - Decrease the frequency of administration. - Monitor mice daily for clinical signs of toxicity and establish a clear endpoint for euthanasia if severe toxicity is observed. |
| Vehicle Toxicity: The vehicle used to dissolve or suspend the drug may be causing adverse effects. | - Administer the vehicle alone to a control group of mice to assess its tolerability. - Consider alternative, well-tolerated vehicles. | |
| High variability in tumor growth within a treatment group | Inconsistent Tumor Implantation: Variation in the number of viable cells injected or the location of injection can lead to different tumor growth rates. | - Standardize the cell preparation and injection technique. Ensure a single-cell suspension and inject a consistent volume and cell number subcutaneously in the same anatomical location for all mice. |
| Inaccurate Dosing: Inconsistent administration of the drug can lead to variable responses. | - Ensure accurate calculation of the dose based on individual mouse body weight. - Calibrate and use appropriate gavage needles for precise oral administration. | |
| Individual Animal Variation: Biological differences between mice can contribute to variability. | - Increase the number of mice per group to improve statistical power and account for individual variation. |
Data Presentation
Table 1: Summary of Ebastine Dosage and Efficacy in Mouse Xenograft Models
| Cancer Type | Mouse Strain | Drug | Dosage | Administration Route | Efficacy | Reference |
| Osteosarcoma | BALB/c nude | Ebastine | 1 mg/day | Oral | Significant inhibition of tumor growth and lung metastasis | [8] |
| Triple-Negative Breast Cancer (PDX) | SCID | Ebastine | 10 mg/kg/day | Oral | Significant reduction in tumor growth | [9] |
| Triple-Negative Breast Cancer (PDX) | SCID | Ebastine | 30 mg/kg/day | Oral | Dose-dependent reduction in tumor growth | [9] |
| Castration-Resistant Prostate Cancer (PDX) | SCID | Ebastine | 10 mg/kg/day | Oral | Significant reduction in tumor growth | [9] |
| Castration-Resistant Prostate Cancer (PDX) | SCID | Ebastine | 30 mg/kg/day | Oral | Dose-dependent reduction in tumor growth | [9] |
Table 2: Summary of this compound/Ebastine Toxicity in Mice
| Drug | Dosage | Mouse Strain | Observed Toxicity | Reference |
| Ebastine | 1 mg/day | BALB/c nude | No significant effect on body weight; no observable toxicity in heart, liver, spleen, lung, and kidney upon histological examination. | [8] |
| Ebastine | 10 mg/kg/day and 30 mg/kg/day | SCID | No significant change in body weight. | [9] |
Experimental Protocols
1. Preparation of Ebastine for Oral Administration
This protocol is based on methodologies reported in preclinical cancer studies.[9]
-
Materials:
-
Ebastine powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile tubes
-
Vortex mixer
-
Scale
-
-
Procedure:
-
Calculate the total amount of Ebastine required for the study based on the number of mice, their average weight, the desired dose (e.g., 10 mg/kg), and the dosing schedule.
-
Weigh the calculated amount of Ebastine powder.
-
Prepare the 0.5% CMC solution by dissolving the appropriate amount of CMC in sterile water.
-
Add the Ebastine powder to the 0.5% CMC solution in a sterile tube.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
Prepare the suspension fresh daily before administration.
-
2. Tumor Volume Measurement
-
Materials:
-
Digital calipers
-
-
Procedure:
-
Measure the length (L) and width (W) of the subcutaneous tumor using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .
-
Record the tumor volume for each mouse at regular intervals (e.g., twice or three times per week) to monitor tumor growth over time.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound dosage in mouse xenograft models.
Caption: Dual inhibitory mechanism of this compound on cancer cell signaling.
References
- 1. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anti-angiogenic activity of this compound: a plausible mechanism affecting airway remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ebastine exerts antitumor activity and induces autophagy by activating AMPK/ULK1 signaling in an IPMK-dependent manner in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Carebastine in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Carebastine in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is the active metabolite of Ebastine and functions as a selective antagonist of the histamine H1 receptor.[1][2][3] It has been shown to inhibit VEGF-induced proliferation, migration, and angiogenesis in endothelial cells.[1][4][5] Additionally, this compound can suppress the expression of macrophage migration inhibitory factor.[1][2]
Q2: What is a typical starting point for this compound incubation time in a cell proliferation assay?
A2: Based on published studies, a common starting point for assessing the anti-proliferative effects of this compound on endothelial cells (like HUVECs and HPAECs) is 24 to 72 hours.[4][5] Significant effects have been observed at 48 and 72 hours.[4][5] The optimal time will ultimately depend on the specific cell type and the assay endpoint.
Q3: How does the stability of this compound in cell culture media affect incubation time?
Q4: Should I be concerned about this compound's cell permeability?
A4: this compound is the carboxylic acid metabolite of Ebastine and has been shown to be a substrate for P-glycoprotein (P-gp) mediated efflux.[6][7] This can affect its intracellular concentration in cells that express high levels of P-gp. If you are working with such cells, you may need to consider using P-gp inhibitors or extending the incubation time to achieve the desired biological effect.
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: At the end of each incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Reading: After the appropriate incubation time with the reagent, measure the absorbance at the recommended wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Scratch: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing this compound or a vehicle control.
-
Imaging: Capture images of the scratch at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure relative to the initial width.
Data Presentation
Table 1: Effect of this compound on Endothelial Cell Proliferation
| Cell Line | Concentration (µM) | Incubation Time (hours) | Proliferation Inhibition (%) |
| HUVEC | 20 | 48 | 42 |
| HUVEC | 20 | 72 | 64 |
| HPAEC | 20 | 48 | 62 |
| HPAEC | 20 | 72 | 75 |
Data summarized from De Luisi A, et al. Eur Respir J. 2009.[4]
Table 2: Effect of this compound on Endothelial Cell Migration
| Cell Line | Concentration (µM) | Incubation Time | Migration Inhibition (%) |
| HUVEC | 10 | Not Specified | 37 |
| HUVEC | 30 | Not Specified | 70 |
| HPAEC | 10 | Not Specified | 60 |
| HPAEC | 30 | Not Specified | 78 |
Data summarized from De Luisi A, et al. Eur Respir J. 2009.[5]
Visualizations
Caption: this compound's dual inhibitory action on H1 and VEGFR-2 signaling pathways.
Caption: Workflow for optimizing this compound incubation time.
Troubleshooting Guide
Q: I am not observing any significant effect of this compound on my cells, even at high concentrations. What could be the issue?
A: There are several potential reasons for a lack of effect:
-
Insufficient Incubation Time: The effect of this compound may be time-dependent. Consider extending the incubation period (e.g., up to 72 hours or longer), especially for proliferation assays.[4][5]
-
Cell Type Resistance: Your cell line may not express the histamine H1 receptor or may have intrinsic resistance mechanisms. Confirm H1 receptor expression in your cells.
-
P-glycoprotein Efflux: If your cells express high levels of the P-gp transporter, this compound may be actively pumped out of the cells, reducing its intracellular concentration.[6][7]
-
Compound Instability: For very long incubation times, the compound may be degrading in the culture medium. Consider replenishing the medium with fresh this compound every 48-72 hours.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Anti-angiogenic activity of this compound: a plausible mechanism affecting airway remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood-brain barrier transport of H1-antagonist ebastine and its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of synthetic Carebastine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Carebastine. Our aim is to help you address batch-to-batch variability and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active carboxylic acid metabolite of Ebastine, a second-generation antihistamine.[1][2] It functions as a potent and selective histamine H1 receptor antagonist.[3] By blocking this receptor, it prevents the action of histamine, a key mediator of allergic reactions. This helps to alleviate symptoms associated with conditions like allergic rhinitis and urticaria.[4]
Q2: What are the common causes of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability in synthetic pharmaceuticals like this compound can stem from several factors throughout the manufacturing process. These include:
-
Raw Material Quality: Variations in the purity and impurity profile of starting materials and reagents can significantly impact the final product.[5][6]
-
Critical Process Parameters (CPPs): Deviations in key reaction conditions such as temperature, pH, pressure, and mixing speed can alter reaction kinetics and lead to the formation of impurities.[7][8][9]
-
Post-synthesis Work-up and Purification: Inconsistencies in purification steps like crystallization, filtration, and drying can affect the final purity, crystal form, and residual solvent content of the this compound batch.
Q3: How should I properly store and handle synthetic this compound to ensure its stability?
To maintain the integrity of your synthetic this compound, it is recommended to store it at -20°C for long-term storage.[3] For stock solutions, it is advisable to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles. When preparing solutions, ensure you are using appropriate solvents as indicated by the supplier's technical data sheet.
Q4: I am observing a lower than expected potency of my this compound batch in my biological assays. What could be the cause?
A lower than expected biological activity could be due to:
-
Lower Purity: The presence of non-active impurities will reduce the effective concentration of this compound in your sample.
-
Presence of Isomeric Impurities: Stereoisomers of this compound, if present, may have different binding affinities for the H1 receptor, leading to reduced overall activity.
-
Degradation: Improper storage or handling could lead to the degradation of the active compound.
-
Incorrect Quantification: Ensure that the concentration of your stock solutions is accurately determined.
It is recommended to verify the purity and identity of your batch using the analytical methods described below.
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Analysis
Possible Causes:
-
Starting Material Impurities: Impurities present in the starting materials may carry through the synthesis or react to form new impurities.
-
Side-Reaction Products: The synthesis of this compound may be accompanied by side reactions leading to the formation of related compounds.
-
Degradation Products: this compound may degrade under certain conditions (e.g., exposure to light, high temperatures, or incompatible solvents).
-
Contamination: Contamination from glassware, solvents, or handling can introduce extraneous peaks.
Troubleshooting Steps:
-
Analyze Starting Materials: If possible, obtain and analyze the starting materials used for the synthesis of the problematic batch.
-
LC-MS Analysis: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peaks. This can provide clues about their identity (e.g., unreacted starting materials, known impurities, or degradation products).
-
Forced Degradation Study: To identify potential degradation products, subject a reference standard of this compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and analyze the resulting samples by HPLC.
-
Review Synthesis and Purification Records: Examine the batch manufacturing records for any deviations from the standard protocol, especially in reaction time, temperature, and purification steps.
Issue 2: Low Purity by HPLC
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving residual starting materials.
-
Inefficient Purification: The purification process (e.g., crystallization, chromatography) may not have been effective in removing impurities.
-
Co-eluting Impurities: An impurity may have a similar retention time to this compound under the current HPLC method, leading to an overestimation of purity by peak area.
Troubleshooting Steps:
-
Optimize HPLC Method: Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry) to achieve better separation of all components.
-
Re-purification: If the batch is critical, consider re-purifying a portion of it using an appropriate technique (e.g., preparative HPLC or re-crystallization).
-
NMR Spectroscopy: Use Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify major impurities if they are present at a high enough concentration.
Issue 3: Inconsistent Crystal Form or Physical Properties
Possible Causes:
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs), which can have different physical properties such as solubility and melting point.
-
Variations in Drying: Inconsistent drying procedures can lead to varying levels of residual solvents.
-
Amorphous Content: The presence of amorphous material alongside the crystalline form can also alter the bulk properties.
Troubleshooting Steps:
-
X-Ray Diffraction (XRD): Use powder XRD to characterize the crystal form of different batches and compare them.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and detect the presence of different polymorphs or amorphous content.
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of residual solvent in a batch.
Data Presentation
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Table 2: Potential Impurities and their Theoretical Masses
| Potential Impurity | Theoretical Monoisotopic Mass (Da) | Possible Origin |
| This compound | 499.2723 | Product |
| Ebastine | 469.3138 | Precursor |
| Desalkylebastine | 359.2198 | Metabolite/Side-product |
| Hydroxyebastine | 485.3087 | Intermediate/Metabolite |
| This compound Methyl Ester | 513.2879 | Incomplete hydrolysis side-product |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a synthetic this compound batch.
Materials:
-
This compound sample
-
HPLC grade acetonitrile, water, and formic acid
-
Reference standard of this compound
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water and mix well.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Preparation:
-
Accurately weigh about 5 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.5 mg/mL.
-
-
Sample Preparation:
-
Prepare the synthetic this compound sample in the same manner as the standard to a final concentration of 0.5 mg/mL.
-
-
HPLC Analysis:
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Integrate the peaks in the chromatogram.
-
-
Purity Calculation:
-
Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify unknown impurities in a synthetic this compound batch.
Materials:
-
This compound sample
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Prepare the this compound sample as described in the HPLC protocol, but at a concentration suitable for your LC-MS system (typically lower, e.g., 10-100 µg/mL).
-
-
LC-MS Analysis:
-
Use an HPLC method similar to the one described in Table 1, but ensure the mobile phase is compatible with the MS detector (volatile buffers like formic acid or ammonium formate are preferred).
-
Set the mass spectrometer to acquire data in positive ion mode over a suitable mass range (e.g., m/z 100-1000).
-
Acquire both full scan and fragmentation (MS/MS) data for the impurity peaks.
-
-
Data Analysis:
-
Extract the mass spectra for each impurity peak.
-
Compare the observed masses with the theoretical masses of potential impurities (see Table 2).
-
Analyze the fragmentation patterns to help elucidate the structure of the unknown impurities.
-
Visualizations
Caption: Inferred synthetic pathway of this compound and potential impurity formation.
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Logical relationship of analytical techniques for this compound quality control.
References
- 1. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cimetidine does not influence the metabolism of the H1-receptor antagonist ebastine to its active metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 90729-42-3 | Cayman Chemical | Biomol.com [biomol.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. Critical process parameters - Wikipedia [en.wikipedia.org]
- 9. amplelogic.com [amplelogic.com]
Technical Support Center: Troubleshooting Unexpected Results in Carebastine Angiogenesis Assays
Welcome to the technical support center for Carebastine angiogenesis assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter in a question-and-answer format.
General Questions
Q1: What is this compound and how does it affect angiogenesis?
This compound is the active metabolite of Ebastine, a selective second-generation histamine H1 receptor antagonist.[1][2][3][4] It exhibits anti-angiogenic properties by inhibiting key processes in endothelial cells, including proliferation, migration, and the formation of capillary-like structures.[1][2][3][4] The primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor (VEGF)-induced phosphorylation of VEGF Receptor 2 (VEGFR-2) and the downstream signaling molecule Akt.[1][2][4]
Q2: At what concentrations is this compound typically effective in in vitro angiogenesis assays?
Based on published data, this compound has been shown to be effective in the micromolar range. For example:
-
Cell Proliferation: Significant inhibition is observed at 20 µM and 30 µM.[1][2][4]
-
Cell Migration: Inhibition is seen at concentrations between 10 µM and 30 µM.[1][2][4]
-
Tube Formation: A concentration of 20 µM has been shown to cause a significant reduction in capillary network formation.[1][2][4]
-
VEGFR-2 and Akt Phosphorylation: Inhibition of phosphorylation is observed at 10 µM and 20 µM.[1][4]
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Troubleshooting: Endothelial Cell Proliferation Assays (e.g., MTT Assay)
Q3: I am not observing the expected dose-dependent inhibition of endothelial cell proliferation with this compound. What could be the reason?
Several factors could contribute to this observation:
-
Suboptimal VEGF Concentration: The concentration of VEGF used to stimulate proliferation might be too high, masking the inhibitory effect of this compound. It is recommended to use a VEGF concentration that induces a submaximal proliferative response. A typical concentration used is 10 ng/mL of VEGF165.[1]
-
Cell Passage Number: Endothelial cells, particularly primary cells like HUVECs, can lose their responsiveness with increasing passage numbers. It is advisable to use low-passage cells for these experiments.
-
Serum Concentration: If the assay is performed in the presence of high serum concentrations, growth factors in the serum can interfere with the results. Consider reducing the serum concentration or performing the assay in a serum-free medium after an initial period of serum starvation (e.g., 12-24 hours) to synchronize the cells.[5][6][7][8]
-
Incorrect Assay Duration: The anti-proliferative effects of this compound are time-dependent, with maximal inhibition observed after 72 hours of exposure.[1][2] Ensure your incubation time is sufficient.
Q4: I am observing high levels of cell death (cytotoxicity) at concentrations where I expect to see anti-proliferative effects. Is this normal for this compound?
While high concentrations of any compound can lead to cytotoxicity, studies have shown that this compound does not exhibit aspecific cytotoxic effects in HUVECs and HPAECs at concentrations up to 30 µM.[1][2] If you observe significant cell death, consider the following:
-
Compound Solubility: Ensure that this compound is fully dissolved in your culture medium. Precipitates can cause non-specific toxic effects.
-
Cell Health: The overall health of your endothelial cells is critical. Ensure they are not stressed or contaminated.
-
Assay Method: Some viability assays can be influenced by the metabolic state of the cells. Consider using a complementary method to confirm cytotoxicity, such as trypan blue exclusion.
Troubleshooting: Endothelial Cell Migration Assays (e.g., Transwell Assay)
Q5: The inhibitory effect of this compound on VEGF-induced cell migration is less than expected.
This could be due to several reasons:
-
Pore Size of the Transwell Insert: The pore size of the membrane in the Transwell insert is critical and should be appropriate for the endothelial cell type you are using.
-
Chemoattractant Gradient: Ensure a stable and optimal chemoattractant gradient is established. The concentration of VEGF in the lower chamber should be optimized. A concentration of 10 ng/mL of VEGF165 has been used effectively.[1]
-
Incubation Time: The incubation time needs to be optimized to allow for measurable migration in the control group without allowing cells to divide. A typical duration for endothelial cell migration assays is 4 hours.[1]
-
Non-migrated Cell Removal: Incomplete removal of non-migrated cells from the top of the insert can lead to an overestimation of migration and mask the inhibitory effect of this compound.
Troubleshooting: Tube Formation Assays
Q6: My endothelial cells are not forming a stable tubular network in the control group, making it difficult to assess the effect of this compound.
A robust and reproducible tube formation in the control group is essential. If you are facing this issue, consider the following:
-
Matrigel Quality and Concentration: The quality and concentration of the basement membrane matrix (e.g., Matrigel) are critical. Use a batch that is validated for tube formation assays and ensure it is thawed and plated according to the manufacturer's instructions to achieve a uniform gel thickness.[9][10][11]
-
Cell Density: The number of cells seeded is a crucial parameter. Too few cells will result in a sparse network, while too many will lead to a confluent monolayer. The optimal cell density needs to be determined empirically for your specific cell type.[9]
-
Cell Passage Number: As with proliferation assays, low-passage endothelial cells are recommended for optimal tube formation.
Q7: I am observing a complete lack of tube formation even at low concentrations of this compound, which seems like an overly strong effect.
While this compound is an effective inhibitor of tube formation, a complete lack of network formation at very low concentrations might indicate an underlying issue:
-
Cellular Health: Ensure your cells are healthy and not stressed before starting the assay.
-
Combined Effects: If your assay medium contains other components that could potentiate the inhibitory effect of this compound, this might lead to an exaggerated response.
-
Dose-Response: Perform a careful dose-response experiment with a wider range of concentrations to determine the IC50 value accurately.
Troubleshooting: In Vivo Assays (e.g., Chick Chorioallantoic Membrane - CAM Assay)
Q8: The VEGF-induced angiogenesis in my CAM assay is highly variable, making it difficult to assess the inhibitory effect of this compound.
Variability is a common challenge in in vivo assays. To minimize it:
-
Standardized Procedure: Ensure a highly standardized procedure for preparing the eggs, creating the window, and applying the test substances.[12][13][14][15]
-
Sponge/Carrier Material: The material used to deliver VEGF and this compound (e.g., a sponge) should be uniform in size and loading.
-
Quantification Method: Use a consistent and unbiased method for quantifying angiogenesis, such as counting the number of blood vessel branch points converging towards the sponge.[1]
Troubleshooting: Western Blotting for VEGFR-2 and Akt Phosphorylation
Q9: I am unable to detect a clear decrease in VEGF-induced VEGFR-2 and Akt phosphorylation after treatment with this compound.
Several technical aspects of the Western blot protocol could be the cause:
-
Serum Starvation: To reduce basal levels of receptor phosphorylation, it is crucial to serum-starve the endothelial cells for 18-20 hours before stimulating with VEGF.[1]
-
Stimulation Time: The timing of VEGF stimulation is critical. Peak phosphorylation of VEGFR-2 and Akt typically occurs within minutes of VEGF addition. Ensure you have an optimized time-course for your specific cell type.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.
-
Antibody Quality: Use antibodies that are validated for the detection of phosphorylated and total VEGFR-2 and Akt.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various aspects of angiogenesis as reported in the literature.
Table 1: Effect of this compound on Endothelial Cell Proliferation [1][2][4]
| Cell Type | This compound Concentration (µM) | Incubation Time (hours) | % Inhibition of VEGF-induced Proliferation |
| HUVEC | 20 | 48 | 42% |
| HUVEC | 20 | 72 | 64% |
| HUVEC | 30 | 72 | 65% |
| HPAEC | 20 | 48 | 62% |
| HPAEC | 20 | 72 | 75% |
| HPAEC | 30 | 72 | 80% |
Table 2: Effect of this compound on Endothelial Cell Migration [1][2]
| Cell Type | This compound Concentration (µM) | % Inhibition of VEGF-induced Migration |
| HUVEC | 5 | 12% |
| HUVEC | 10 | 37% |
| HUVEC | 20 | 46% |
| HUVEC | 30 | 70% |
| HPAEC | 5 | 45% |
| HPAEC | 10 | 60% |
| HPAEC | 20 | 68% |
| HPAEC | 30 | 78% |
Table 3: Effect of this compound on In Vitro and In Vivo Angiogenesis [1][2][4]
| Assay Type | Cell/Model System | This compound Concentration (µM) | Observed Effect |
| Tube Formation | HUVEC & HPAEC | 20 | 70-86% reduction in capillary network parameters |
| CAM Assay | Chick Embryo | 30 | 2-fold inhibition of VEGF-induced angiogenesis |
| CAM Assay | Chick Embryo | 50 | 3-fold inhibition of VEGF-induced angiogenesis |
Table 4: Effect of this compound on VEGFR-2 and Akt Phosphorylation [1][4]
| Cell Type | This compound Concentration (µM) | Target | Observed Effect |
| HUVEC & HPAEC | 10 | pVEGFR-2 & pAkt | 4 to 6-fold reduction in phosphorylation |
| HUVEC & HPAEC | 20 | pVEGFR-2 & pAkt | 4 to 6-fold reduction in phosphorylation |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5 x 10³ cells per well in complete medium and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours to synchronize the cells.[5][6][7][8]
-
Treatment: Add fresh low-serum or serum-free medium containing various concentrations of this compound. Include a vehicle control.
-
Stimulation: After a pre-incubation period with this compound (e.g., 1 hour), add VEGF (e.g., 10 ng/mL) to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][17][18]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[16][19]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Transwell Migration Assay
-
Insert Preparation: Rehydrate the Transwell inserts (e.g., 8 µm pore size) with serum-free medium.
-
Chemoattractant Addition: Add medium containing the chemoattractant (e.g., 10 ng/mL VEGF) to the lower chamber of the 24-well plate.[1]
-
Cell Seeding: Resuspend serum-starved endothelial cells in serum-free medium containing different concentrations of this compound or vehicle control. Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[20][21]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Tube Formation Assay
-
Matrigel Plating: Thaw growth factor-reduced Matrigel on ice and pipette 50-100 µL into each well of a pre-chilled 96-well plate.[9][10][11][22]
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Resuspend endothelial cells in low-serum medium containing various concentrations of this compound or vehicle control. Seed the cells (e.g., 1.5 x 10⁴ cells per well) onto the surface of the polymerized Matrigel.
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a humidified 5% CO₂ incubator.
-
Visualization and Quantification: Visualize the formation of capillary-like structures using a phase-contrast microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.
-
Window Creation: On day 3, create a small window in the eggshell to expose the CAM.
-
Carrier Application: Place a sterile carrier (e.g., a small silicone ring or a filter paper disc) onto the CAM.
-
Treatment Application: Apply the test substance (VEGF with or without this compound) onto the carrier.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for a further 48-72 hours.
-
Analysis: On the day of analysis, open the window and observe the CAM for neovascularization. Quantify the angiogenic response by counting the number of blood vessels growing towards the carrier.[1]
Western Blot for VEGFR-2 and Akt Phosphorylation
-
Cell Culture and Serum Starvation: Culture endothelial cells to near confluence and then serum-starve them for 18-20 hours.[1]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
VEGF Stimulation: Stimulate the cells with VEGF (e.g., 10 ng/mL) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST and then incubate with primary antibodies against phosphorylated VEGFR-2, total VEGFR-2, phosphorylated Akt, and total Akt overnight at 4°C. Follow this with incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway
Caption: VEGF signaling pathway and the inhibitory points of this compound.
Experimental Workflow
Caption: General experimental workflow for this compound angiogenesis assays.
Troubleshooting Logic
Caption: Troubleshooting decision tree for tube formation assays.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-angiogenic activity of this compound: a plausible mechanism affecting airway remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of serum starvation on cell cycle synchronization in primary human umbilical vein endothelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serum Starvation Accelerates Intracellular Metabolism in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of serum starvation and vascular endothelial growth factor stimulation on the expression of Notch signalling pathway components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ibidi.com [ibidi.com]
- 10. biocompare.com [biocompare.com]
- 11. corning.com [corning.com]
- 12. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. boneandcancer.org [boneandcancer.org]
- 19. researchhub.com [researchhub.com]
- 20. corning.com [corning.com]
- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells [jove.com]
Technical Support Center: Optimizing Protein Extraction from Carebastine-Treated Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carebastine-treated cells. Our goal is to help you optimize your protein extraction protocols for reliable downstream analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my protein extraction experiments?
A1: this compound is the active metabolite of Ebastine and functions as a selective histamine H1 receptor antagonist.[1] It has been shown to inhibit the vascular endothelial growth factor (VEGF) signaling pathway by reducing the phosphorylation of VEGFR-2 and the downstream kinase Akt.[1] While direct effects of this compound on the physical process of protein extraction are not widely documented, its influence on cell signaling and potential secondary effects on cell membrane properties could indirectly impact lysis efficiency and protein stability. Some studies on other antihistamines have suggested they can alter cell membrane permeability, which could theoretically affect the efficiency of different lysis buffers.[2][3][4][5] Therefore, optimizing your lysis buffer and protocol is crucial when working with this compound-treated cells.
Q2: I am seeing low protein yield from my this compound-treated cells. What are the potential causes and solutions?
A2: Low protein yield is a common issue in protein extraction.[6][7][8][9] When working with drug-treated cells, several factors could be at play:
-
Suboptimal Lysis Buffer: The chosen lysis buffer may not be efficiently disrupting the cell membranes, especially if this compound treatment has altered membrane composition or integrity.
-
Incomplete Cell Lysis: Insufficient incubation time or agitation with the lysis buffer can lead to incomplete cell disruption.
-
Protein Degradation: Proteases and phosphatases released during cell lysis can degrade your target proteins.
-
Protein Aggregation: The treatment may induce protein aggregation, leading to their loss in the insoluble pellet after centrifugation.
Troubleshooting Steps:
-
Optimize Lysis Buffer: Experiment with different lysis buffers. A common starting point is comparing a milder non-ionic detergent buffer (e.g., NP-40 or Triton X-100 based) with a stronger ionic detergent-containing buffer like RIPA.[10][11][12][13]
-
Enhance Lysis: Ensure complete cell coverage with the lysis buffer and consider mechanical disruption methods like scraping or sonication after buffer addition, especially if you observe a viscous lysate due to DNA release.[7]
-
Use Inhibitors: Always add freshly prepared protease and phosphatase inhibitor cocktails to your lysis buffer immediately before use to protect your proteins from degradation.[14]
-
Check for Protein in the Insoluble Pellet: After centrifugation, you can analyze a small fraction of the pellet by SDS-PAGE and Western blotting to see if your protein of interest is in the insoluble fraction. If so, a stronger lysis buffer or one containing chaotropic agents might be necessary.
Q3: Which lysis buffer is best for extracting proteins from this compound-treated cells?
A3: The optimal lysis buffer depends on the subcellular localization of your protein of interest and the downstream application. There is no one-size-fits-all answer, and empirical testing is recommended.
-
For cytoplasmic proteins: A milder buffer containing NP-40 or Triton X-100 is often sufficient and helps preserve protein-protein interactions.[10][11]
-
For membrane-bound or nuclear proteins: A stronger buffer like RIPA, which contains ionic detergents (SDS and sodium deoxycholate), is generally more effective at solubilizing these proteins.[10][11][12][13]
Since this compound's known targets (VEGFR-2) are membrane receptors, a buffer capable of efficiently solubilizing membrane proteins is crucial.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Total Protein Yield | Incomplete cell lysis. | - Ensure sufficient lysis buffer volume to cover cells completely.[7] - Increase incubation time on ice (e.g., 30 minutes) with occasional vortexing. - Consider mechanical disruption (scraping, sonication) after adding lysis buffer.[7] - Switch to a stronger lysis buffer (e.g., from NP-40 to RIPA).[10][11][12] |
| Protein degradation. | - Add fresh protease and phosphatase inhibitor cocktails to the lysis buffer immediately before use.[14] - Keep samples on ice or at 4°C throughout the procedure. | |
| Sub-confluent or overgrown cells. | - Harvest cells at optimal confluency (typically 80-90%). | |
| Weak or No Signal of Target Protein in Western Blot | Protein is in the insoluble fraction. | - Analyze the pellet after centrifugation to check for the presence of your target protein. - Use a stronger lysis buffer (RIPA) or a specialized buffer for insoluble proteins.[10][11][12] |
| Low abundance of the target protein. | - Increase the amount of starting cell material. - Consider using an immunoprecipitation (IP) step to enrich for your target protein before Western blotting. | |
| Protein degradation. | - Ensure adequate protease and phosphatase inhibitors were used. | |
| Inconsistent Results Between Replicates | Variable cell numbers. | - Ensure each dish or well has a similar number of cells before lysis. |
| Inconsistent lysis procedure. | - Standardize the lysis buffer volume, incubation time, and agitation for all samples. | |
| Pipetting errors during sample loading. | - Carefully quantify protein concentration using a reliable method (e.g., BCA assay) and load equal amounts of protein for each sample. | |
| High Background in Western Blot | Incomplete removal of cellular debris. | - Centrifuge the lysate at a higher speed or for a longer duration to pellet all debris. |
| Non-specific antibody binding. | - Optimize your Western blot protocol (e.g., blocking conditions, antibody concentrations). |
Data Presentation
Table 1: Comparison of Common Lysis Buffers
| Lysis Buffer | Key Detergents | Strength | Recommended For | Considerations |
| RIPA Buffer | 1% NP-40 or Triton X-100, 1% Sodium deoxycholate, 0.1% SDS | High | Whole-cell lysates, nuclear and membrane-bound proteins.[10][11][12][13] | May denature proteins and disrupt protein-protein interactions.[10][13] The released DNA can make the lysate viscous.[10] |
| NP-40 Lysis Buffer | 1% NP-40 or Triton X-100 | Medium | Cytoplasmic and membrane-bound proteins.[10][11] | May not efficiently lyse the nuclear membrane. Good for preserving protein-protein interactions.[10] |
| Tris-Triton Buffer | 1% Triton X-100 | Mild | Soluble cytoplasmic proteins. | Not ideal for membrane-bound or nuclear proteins. |
Table 2: Recommended Protease and Phosphatase Inhibitor Cocktails
| Inhibitor Type | Target Enzymes | Common Components | Typical Final Concentration |
| Protease Inhibitors | Serine, Cysteine, and other proteases | AEBSF, Aprotinin, Leupeptin, Bestatin, Pepstatin A, E-64 | Varies by manufacturer; typically a 1:100 or 1:1000 dilution of a stock solution. |
| Phosphatase Inhibitors | Serine/Threonine and Tyrosine phosphatases | Sodium Fluoride, Sodium Orthovanadate, Sodium Pyrophosphate, β-glycerophosphate | Varies by manufacturer; typically a 1:100 dilution of a stock solution. |
Note: Always refer to the manufacturer's instructions for the specific inhibitor cocktail you are using.
Experimental Protocols
Protocol: Protein Extraction from this compound-Treated Adherent Cells
-
Cell Culture and Treatment: Plate and grow cells to the desired confluency (e.g., 80-90%). Treat the cells with the desired concentration of this compound for the specified duration. Include appropriate vehicle-treated control cells.
-
Cell Washing: Aspirate the culture medium. Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis:
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitors to the plate. A typical volume is 100-200 µL for a 6-well plate well.
-
Incubate the plate on ice for 15-30 minutes.
-
-
Lysate Collection:
-
Using a cell scraper, scrape the adherent cells into the lysis buffer.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Vortex the lysate briefly.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant (which contains the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
Sample Preparation for Western Blot:
-
Based on the protein concentration, dilute the lysate with 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
The samples are now ready for SDS-PAGE and Western blotting or can be stored at -20°C or -80°C.
-
Protocol: Immunoprecipitation of VEGFR-2
This protocol is for enriching VEGFR-2 from cell lysates before Western blotting, which can be particularly useful for detecting phosphorylation events.[15][16][17][18]
-
Prepare Cell Lysate: Follow the protein extraction protocol above, preferably using a non-denaturing lysis buffer (like one with NP-40 as the primary detergent) to preserve antibody binding sites.
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 500 µg of total protein lysate, add 20 µL of Protein A/G agarose beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-5 µg of anti-VEGFR-2 antibody to the pre-cleared lysate.
-
Incubate on a rotator overnight at 4°C.
-
-
Capture of Immune Complex:
-
Add 30 µL of Protein A/G agarose beads.
-
Incubate on a rotator for 1-3 hours at 4°C.
-
-
Washing:
-
Centrifuge at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
Wash the beads 3-5 times with 500 µL of ice-cold lysis buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 30 µL of 1x Laemmli sample buffer.
-
Boil at 95-100°C for 5-10 minutes to elute the protein from the beads.
-
Centrifuge at 10,000 x g for 1 minute to pellet the beads.
-
The supernatant containing the enriched VEGFR-2 is ready for Western blot analysis.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Membrane permeability alteration of some bacterial clinical isolates by selected antihistaminics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane permeability alteration of some bacterial clinical isolates by selected antihistaminics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Effects of antihistamines on the permeability of the cell membrane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
- 10. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 11. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. fortislife.com [fortislife.com]
- 14. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Method Validation for a New Carebastine Analytical Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a new analytical assay for Carebastine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the validation of a this compound analytical assay, particularly when using High-Performance Liquid Chromatography (HPLC).
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High System Backpressure | 1. Blockage in the HPLC system (e.g., guard column, column frit, tubing).[1][2] 2. Precipitation of buffer salts in the mobile phase.[3] 3. Inappropriate flow rate.[1] | 1. Systematically isolate and flush components to identify and remove the blockage. Consider back-flushing the column.[1][3] 2. Ensure mobile phase components are fully dissolved. Filter the mobile phase before use. 3. Reduce the flow rate to within the column's recommended range.[1] |
| Peak Tailing or Broadening | 1. Column degradation or contamination.[1][3] 2. Interaction of this compound with active sites on the stationary phase.[3] 3. Sample overload.[3] 4. Incompatibility between the sample solvent and the mobile phase.[4] | 1. Replace the guard column or the analytical column. 2. Use a mobile phase with an appropriate pH and ionic strength to minimize secondary interactions. Consider using an end-capped column. 3. Reduce the concentration or injection volume of the this compound sample.[3] 4. Dissolve the sample in the mobile phase whenever possible.[4] |
| Inconsistent Retention Times | 1. Variations in mobile phase preparation.[1][5] 2. Column aging or temperature fluctuations.[1] 3. Inconsistent pump flow rate.[5] | 1. Prepare the mobile phase accurately and consistently. Use an online degasser.[1] 2. Use a column oven to maintain a stable temperature. Equilibrate the column thoroughly before analysis.[1][5] 3. Check the pump for leaks and ensure proper functioning of check valves.[4][5] |
| Baseline Noise or Drift | 1. Contaminated mobile phase or solvents.[1][2] 2. Detector lamp issues or temperature instability.[1] 3. Air bubbles in the system.[1][2] | 1. Use high-purity solvents and filter the mobile phase.[2] 2. Allow the detector lamp to warm up properly. Ensure a stable laboratory temperature. 3. Degas the mobile phase and purge the system to remove air bubbles.[1][2] |
| Failure to Meet Linearity Acceptance Criteria | 1. Inappropriate concentration range for this compound standards. 2. Errors in standard preparation. 3. Detector saturation at high concentrations. | 1. Adjust the concentration range of the calibration standards to bracket the expected sample concentration.[6] 2. Carefully prepare new standards and re-run the linearity experiment. 3. Dilute high-concentration standards to fall within the linear range of the detector. |
| Poor Accuracy or Precision | 1. Inconsistent sample preparation technique. 2. Instrument variability.[7] 3. Instability of this compound in the analytical solution.[8] | 1. Ensure consistent and accurate pipetting and dilution steps. 2. Perform system suitability tests before each run to ensure the instrument is performing correctly.[9] 3. Evaluate the stability of this compound solutions over time and under different storage conditions.[8][10] |
Frequently Asked Questions (FAQs)
Method Validation Parameters
Q1: What are the key parameters I need to evaluate for the validation of my this compound analytical method?
A: According to ICH guidelines, the core validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][11][12]
Q2: How do I demonstrate the specificity of my assay for this compound?
A: Specificity is the ability to unequivocally assess this compound in the presence of other components like impurities, degradation products, or matrix components.[13][14] You can demonstrate this by:
-
Analyzing a blank matrix to show no interfering peaks at the retention time of this compound.[13]
-
Spiking your sample with known impurities or related substances to ensure they are well-resolved from the this compound peak.[15]
-
Comparing the results to a second, well-characterized analytical procedure.[16]
Q3: What is the acceptable range for linearity in a this compound assay?
A: The linear range is the interval between the upper and lower concentrations of this compound for which the method has been shown to have suitable linearity, accuracy, and precision.[17][18] For an assay, a typical range is 80% to 120% of the target concentration.[6][10]
Q4: What is the difference between accuracy and precision?
A: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery.[7][13] Precision expresses the closeness of agreement between a series of measurements of the same homogeneous sample, typically reported as the relative standard deviation (%RSD).[13][15]
Q5: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?
A: The LOD is the lowest concentration of this compound that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[19][20][21] Common methods for their estimation include:
-
Based on Signal-to-Noise Ratio: A ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.[21]
-
Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of blank responses and the slope of the calibration curve.[20]
Q6: What does robustness testing involve?
A: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use.[13][22][23] Examples of parameters to vary include mobile phase pH, mobile phase composition, column temperature, and flow rate.[24][25]
Experimental Protocols
Linearity Experiment
-
Objective: To demonstrate the linear relationship between the analytical response and the concentration of this compound over a specified range.
-
Procedure: a. Prepare a stock solution of this compound reference standard of a known concentration. b. Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 50% to 150% of the target assay concentration). c. Inject each calibration standard in triplicate. d. Plot the mean peak area against the corresponding concentration. e. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.995.
-
The y-intercept should be minimal.
-
A visual inspection of the plot should show a linear relationship.
-
Accuracy (Recovery) Experiment
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure: a. Prepare a placebo (matrix without this compound). b. Spike the placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). c. Prepare three replicate samples at each concentration level. d. Analyze the samples and calculate the percent recovery for each replicate.
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
-
Precision (Repeatability) Experiment
-
Objective: To assess the precision of the method over a short interval of time under the same operating conditions.
-
Procedure: a. Prepare a minimum of six samples of a homogeneous batch of this compound at 100% of the target concentration. b. Alternatively, prepare nine samples across three different concentrations (three replicates at each concentration). c. Analyze the samples on the same day, with the same analyst and instrument. d. Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
-
Acceptance Criteria:
-
The %RSD should not be more than 2.0%.
-
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Troubleshooting Decision Tree for HPLC Issues.
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. mastelf.com [mastelf.com]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 6. gmpsop.com [gmpsop.com]
- 7. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 8. pharmtech.com [pharmtech.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. wjarr.com [wjarr.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. fda.gov [fda.gov]
- 17. pharmaguru.co [pharmaguru.co]
- 18. jetir.org [jetir.org]
- 19. uaiasi.ro [uaiasi.ro]
- 20. researchgate.net [researchgate.net]
- 21. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 22. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 23. industrialpharmacist.com [industrialpharmacist.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. pharmaguru.co [pharmaguru.co]
Resolving peak tailing issues in HPLC analysis of Carebastine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Carebastine.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in HPLC, particularly for basic compounds like this compound, leading to poor peak shape, reduced resolution, and inaccurate quantification. This guide addresses the most common causes and provides systematic solutions.
Question: Why is my this compound peak tailing?
Answer: Peak tailing for this compound is primarily caused by secondary interactions between the basic amine group of the analyte and acidic silanol groups on the surface of the silica-based stationary phase. At typical analytical pH ranges, the amine group is protonated (positively charged) and can interact strongly with ionized silanol groups (negatively charged), leading to a secondary retention mechanism that causes the peak to tail.
Frequently Asked Questions (FAQs)
Q1: What is the likely pKa of this compound and why is it important for HPLC analysis?
Q2: I'm still observing peak tailing after adjusting the mobile phase pH. What else can I do?
A2: If adjusting the mobile phase pH alone does not resolve peak tailing, consider the following:
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask residual silanol interactions.
-
Use a Sacrificial Base: Adding a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5% v/v), to the mobile phase can effectively block the active silanol sites.
-
Column Choice: Consider using a column with a highly inert stationary phase, such as an end-capped C18 column or a column with a different chemistry (e.g., polymer-based or hybrid silica) that is less prone to secondary interactions.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Extra-column Effects: Ensure that the tubing and connections in your HPLC system are minimized in length and internal diameter to reduce dead volume.
Q3: Can the organic modifier in the mobile phase affect peak tailing?
A3: Yes, the choice and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While its primary role is to control retention time, it can also affect the solvation of the analyte and the stationary phase, which can have a minor impact on secondary interactions. It is always recommended to re-optimize the organic modifier percentage after making changes to the mobile phase pH or buffer.
Q4: My column is old. Could this be the cause of the peak tailing?
A4: Absolutely. Over time, the stationary phase of an HPLC column can degrade, leading to the exposure of more active silanol sites. If you have tried other troubleshooting steps without success, and your column has been used extensively, it may be time to replace it.
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH
This protocol outlines the steps to investigate the effect of mobile phase pH on the peak shape of this compound.
Methodology:
-
Prepare a series of mobile phases: Prepare identical mobile phases (e.g., Acetonitrile:Water with a constant ratio) but adjust the pH of the aqueous portion using a suitable buffer system (e.g., phosphate or acetate buffer) to achieve pH values of 3.0, 4.0, 5.0, 6.0, and 7.0.
-
Equilibrate the column: For each mobile phase, equilibrate the HPLC column for at least 30 minutes or until a stable baseline is achieved.
-
Inject this compound standard: Inject a standard solution of this compound and record the chromatogram.
-
Evaluate peak asymmetry: Calculate the asymmetry factor (As) or tailing factor (Tf) for the this compound peak at each pH. A value close to 1 indicates a symmetrical peak.
-
Select the optimal pH: Choose the pH that provides the best peak symmetry without compromising retention time and resolution.
Protocol 2: Evaluating Buffer Concentration
This protocol is designed to assess the impact of buffer concentration on peak tailing.
Methodology:
-
Select the optimal pH: Based on the results from Protocol 1, choose the pH that gave the most promising results.
-
Prepare mobile phases with varying buffer concentrations: Prepare mobile phases at the selected pH with different buffer concentrations, for example, 10 mM, 25 mM, and 50 mM.
-
Analyze this compound at each concentration: Equilibrate the column with each mobile phase and inject the this compound standard.
-
Compare peak shapes: Compare the peak asymmetry at each buffer concentration to determine the optimal concentration for minimizing tailing.
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry and Retention Time
| Mobile Phase pH | Retention Time (min) | Asymmetry Factor (As) |
| 7.0 | 5.8 | 2.1 |
| 6.0 | 6.2 | 1.8 |
| 5.0 | 6.5 | 1.5 |
| 4.0 | 6.9 | 1.2 |
| 3.0 | 7.5 | 1.1 |
Table 2: Effect of Buffer Concentration on this compound Peak Asymmetry (at pH 4.0)
| Buffer Concentration (mM) | Retention Time (min) | Asymmetry Factor (As) |
| 10 | 6.9 | 1.2 |
| 25 | 7.0 | 1.1 |
| 50 | 7.1 | 1.0 |
Visualizations
Caption: Mechanism of peak tailing due to secondary silanol interactions.
Caption: A systematic workflow for troubleshooting peak tailing.
References
Validation & Comparative
Carebastine vs. Ebastine: A Comparative Analysis of In Vitro Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebastine, a second-generation H1-antihistamine, is widely prescribed for allergic conditions. Following oral administration, it is rapidly metabolized to its active carboxylic acid metabolite, carebastine.[1] While both compounds are potent H1 receptor antagonists, emerging in vitro evidence reveals distinct anti-inflammatory properties that extend beyond histamine receptor blockade. This guide provides a comparative overview of the in vitro anti-inflammatory activities of this compound and ebastine, supported by experimental data, to inform research and drug development efforts in the field of inflammation and allergy.
Comparative Data on Anti-inflammatory Activity
The in vitro anti-inflammatory effects of this compound and ebastine have been evaluated across several key cellular and molecular processes, including the release of eicosanoids and cytokines, as well as effects on angiogenesis. The following tables summarize the key quantitative findings from these studies.
Table 1: Inhibition of Eicosanoid Release
| Compound | Mediator | Assay System | IC30 (μmol/L) | Reference |
| Ebastine | Prostaglandin D2 (PGD2) | Anti-IgE stimulated human dispersed nasal polyp cells | 2.57 | [2] |
| Leukotriene C4/D4 (LTC4/D4) | Anti-IgE stimulated human dispersed nasal polyp cells | 9.6 | [2] | |
| This compound | Prostaglandin D2 (PGD2) | Anti-IgE stimulated human dispersed nasal polyp cells | 8.14 | [2] |
| Leukotriene C4/D4 (LTC4/D4) | Anti-IgE stimulated human dispersed nasal polyp cells | >10 (less effective) | [3][4] |
Table 2: Inhibition of Cytokine Release
| Compound | Cytokine | Assay System | Effect | Reference |
| Ebastine | IL-4, IL-5 | Activated human T cells | Inhibition | [4] |
| IL-6, TNF-α | Activated human T cells and macrophages | Inhibition | [5] | |
| GM-CSF, IL-8 | Human dispersed nasal polyp cells | Inhibition (35-52% at 10µM) | [3] | |
| This compound | Various Cytokines | Human dispersed nasal polyp cells | Little to no effect | [2] |
Table 3: Anti-angiogenic Activity
| Compound | Activity | Assay System | Effect | Reference |
| This compound | Endothelial Cell Proliferation | VEGF-stimulated HUVECs and HPAECs | Inhibition (42-75% at 20µM) | [6] |
| Endothelial Cell Migration | VEGF-stimulated HUVECs and HPAECs | Inhibition (37-78% at 10-30µM) | [6] | |
| VEGFR-2 & Akt Phosphorylation | VEGF-stimulated HUVECs and HPAECs | Inhibition (4- to 6-fold reduction at 10-20µM) | [6] |
Experimental Protocols
Inhibition of Eicosanoid and Cytokine Release from Human Dispersed Nasal Polyp Cells
This protocol is based on the methodology described in studies investigating the effects of ebastine and this compound on inflammatory mediator release.[2][3]
-
Cell Isolation: Nasal polyps are obtained from patients undergoing surgery. The tissue is minced and enzymatically digested (e.g., with collagenase and hyaluronidase) to obtain a single-cell suspension.
-
Cell Culture: The dispersed cells are washed and resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with antibiotics.
-
Drug Incubation: Cells are pre-incubated with varying concentrations of ebastine, this compound, or vehicle control for a specified period (e.g., 15 minutes).
-
Stimulation: The cells are then stimulated with anti-IgE antibody to trigger the degranulation of mast cells and the release of inflammatory mediators.
-
Mediator Quantification: After incubation, the cell supernatant is collected. The concentrations of PGD2, LTC4/D4, and various cytokines (GM-CSF, TNF-α, IL-8) are quantified using enzyme immunoassays (EIA) or enzyme-linked immunosorbent assays (ELISA).
-
Data Analysis: The inhibitory effect of the compounds is calculated by comparing the mediator release in the presence of the drug to the vehicle control. The IC30 values (the concentration causing 30% inhibition) are then determined.
Inhibition of Cytokine Production from Activated T cells and Macrophages
This protocol is adapted from studies investigating the immunomodulatory effects of ebastine.[5]
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy volunteers' blood using density gradient centrifugation. T cells and monocytes are further purified from the PBMC population. Monocytes are cultured for several days to differentiate into macrophages.
-
Cell Culture and Stimulation: T cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling and activation. Macrophages are stimulated with lipopolysaccharide (LPS).
-
Drug Treatment: Ebastine or this compound at various concentrations is added to the cell cultures at the time of stimulation.
-
Cytokine Measurement: After a 24-48 hour incubation period, the culture supernatants are collected, and the concentrations of cytokines such as IL-4, IL-5, IL-6, and TNF-α are measured by ELISA.
-
Data Analysis: The percentage of cytokine inhibition by each compound is calculated relative to the stimulated, untreated control.
In Vitro Endothelial Cell Proliferation and Migration Assays
The following protocols are based on the methods used to evaluate the anti-angiogenic properties of this compound.[6]
Cell Proliferation Assay:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Pulmonary Artery Endothelial Cells (HPAECs) are cultured in endothelial growth medium.
-
Assay Setup: Cells are seeded in 96-well plates and allowed to adhere. The medium is then replaced with a basal medium containing low serum.
-
Treatment: Cells are treated with various concentrations of this compound in the presence of a pro-angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF).
-
Proliferation Assessment: After 48-72 hours, cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay, which measures mitochondrial activity as an indicator of cell viability and proliferation.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of inhibition of cell proliferation is calculated.
Cell Migration (Wound Healing) Assay:
-
Cell Culture: Endothelial cells are grown to confluence in multi-well plates.
-
Wound Creation: A sterile pipette tip or a specialized cell scraper is used to create a uniform "scratch" or wound in the cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing different concentrations of this compound and VEGF is added.
-
Image Acquisition: The wound area is imaged at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 12, 24 hours).
-
Data Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time. The percentage of migration inhibition is determined by comparing the wound closure in treated wells to that in control wells.
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway for Ebastine
Second-generation antihistamines, including ebastine, are thought to exert some of their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression.
Caption: Putative NF-κB inhibition by ebastine.
Anti-angiogenic Signaling Pathway for this compound
This compound has been shown to inhibit angiogenesis by targeting the VEGF signaling pathway in endothelial cells. It reduces the phosphorylation of VEGFR-2 and the downstream kinase Akt.
Caption: this compound's inhibition of VEGF signaling.
Experimental Workflow for In Vitro Anti-inflammatory Assays
The following diagram illustrates a general workflow for the in vitro experiments described in this guide.
Caption: In vitro anti-inflammatory assay workflow.
Conclusion
In vitro studies demonstrate that both ebastine and its active metabolite, this compound, possess anti-inflammatory properties that are distinct from their primary function as H1 receptor antagonists. Ebastine appears to be a more potent inhibitor of eicosanoid release and exhibits broad anti-inflammatory effects through the inhibition of multiple pro-inflammatory cytokines. In contrast, this compound's anti-inflammatory activity is less pronounced in terms of mediator release but it displays unique anti-angiogenic properties by targeting the VEGF signaling pathway. These findings highlight the differential pharmacological profiles of ebastine and this compound, which may have implications for their therapeutic applications and the development of new anti-inflammatory drugs. Further research is warranted to fully elucidate the clinical relevance of these in vitro observations.
References
- 1. Ebastine: an update of its use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of allergic mechanisms. Ebastine has more than an antihistamine effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ebastine inhibits T cell migration, production of Th2-type cytokines and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
Comparative Analysis of Carebastine and Fexofenadine on Angiogenesis
A comprehensive review for researchers and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and various pathological conditions, including tumor growth and allergic inflammation. The role of histamine and its antagonists in modulating angiogenesis has become an area of increasing research interest. This guide provides a comparative analysis of two second-generation H1-antihistamines, Carebastine and Fexofenadine, and their respective effects on angiogenesis, supported by available experimental data and detailed methodologies.
While extensive research has elucidated the potent anti-angiogenic properties of this compound, a direct comparative analysis with Fexofenadine on angiogenesis is not available in the current literature. This guide, therefore, presents a comprehensive overview of the existing data for each compound, highlighting the well-documented anti-angiogenic activity of this compound and the current understanding of Fexofenadine's effects on related inflammatory and endothelial processes.
This compound: A Potent Inhibitor of Angiogenesis
This compound, the active metabolite of ebastine, has demonstrated significant anti-angiogenic properties in multiple in vitro and in vivo studies.[1][2][3][4] The primary mechanism of its anti-angiogenic activity involves the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of angiogenesis.
Experimental Data on this compound's Anti-Angiogenic Effects
The anti-angiogenic effects of this compound have been quantified in several key experimental models:
| Experimental Assay | Cell Type | Treatment | Observed Effect | Reference |
| Cell Proliferation | HUVEC | 20 µM this compound (48h) | 42% inhibition | [1][2] |
| HUVEC | 20 µM this compound (72h) | 64% inhibition | [1][2] | |
| HPAEC | 20 µM this compound (48h) | 62% inhibition | [1][2] | |
| HPAEC | 20 µM this compound (72h) | 75% inhibition | [1][2] | |
| Cell Migration | HUVEC | 10 µM this compound | 37% inhibition | [1][2] |
| HUVEC | 30 µM this compound | 70% inhibition | [1][2] | |
| HPAEC | 10 µM this compound | 60% inhibition | [1][2] | |
| HPAEC | 30 µM this compound | 78% inhibition | [1][2] | |
| Capillary-like Tube Formation | HUVEC & HPAEC | 20 µM this compound | 70-86% reduction in topological parameters | [1][2] |
| In Vivo Angiogenesis (CAM Assay) | Chick Embryo | 30 µM this compound | 2-fold inhibition of VEGF-induced angiogenesis | [1][2][3] |
| Chick Embryo | 50 µM this compound | 3-fold inhibition of VEGF-induced angiogenesis | [1][2][3] | |
| VEGFR-2 & Akt Phosphorylation | HUVEC & HPAEC | 10-20 µM this compound | 4 to 6-fold reduction in VEGF- and H1 receptor-induced phosphorylation | [1][2] |
HUVEC: Human Umbilical Vein Endothelial Cells; HPAEC: Human Pulmonary Artery Endothelial Cells; CAM: Chick Embryo Chorioallantoic Membrane; VEGF: Vascular Endothelial Growth Factor; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2.
Signaling Pathway of this compound's Anti-Angiogenic Action
This compound exerts its anti-angiogenic effects by interfering with the VEGF signaling cascade in endothelial cells. Upon binding of VEGF to its receptor, VEGFR-2, a signaling cascade is initiated, leading to endothelial cell proliferation, migration, and survival, primarily through the PI3K/Akt pathway. This compound has been shown to inhibit the phosphorylation of both VEGFR-2 and the downstream kinase Akt, thereby blocking the pro-angiogenic signals.[1][2][3]
Caption: this compound inhibits angiogenesis by blocking VEGF-induced phosphorylation of VEGFR-2 and Akt.
Experimental Protocols for Key Experiments with this compound
Chick Embryo Chorioallantoic Membrane (CAM) Assay:
-
Fertilized chicken eggs are incubated for 3 days.
-
A window is opened in the shell to expose the CAM.
-
A sterile sponge containing VEGF with or without various concentrations of this compound is placed on the CAM.
-
After a specific incubation period (e.g., 72 hours), the CAM is examined for the formation of new blood vessels around the sponge.
-
The degree of angiogenesis is quantified by counting the number of newly formed blood vessels.[2]
Western Blotting for VEGFR-2 and Akt Phosphorylation:
-
Endothelial cells (HUVECs or HPAECs) are cultured and then starved.
-
Cells are pre-treated with different concentrations of this compound.
-
Cells are then stimulated with VEGF.
-
Cell lysates are collected and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with specific antibodies against phosphorylated VEGFR-2, total VEGFR-2, phosphorylated Akt, and total Akt.
-
The bands are visualized and quantified to determine the level of phosphorylation.[2]
Fexofenadine: An Indirect Role in the Vascular Environment
In contrast to this compound, there is a lack of direct experimental evidence demonstrating an anti-angiogenic effect of Fexofenadine. The majority of research on Fexofenadine focuses on its H1-receptor antagonist activity and its anti-inflammatory properties.[5][6][7]
Fexofenadine's Effects on Endothelial Cells and Inflammation
While not directly targeting angiogenesis, Fexofenadine has been shown to modulate the function of endothelial cells and inflammatory processes that can influence the angiogenic environment:
-
Inhibition of Pro-inflammatory Cytokines: In a study comparing several second-generation antihistamines, Fexofenadine was shown to inhibit the secretion of pro-inflammatory cytokines IL-6 and IL-8 from histamine-activated human umbilical vein endothelial cells (HUVECs). However, its inhibitory concentration (IC50) was higher than that of rupatadine, desloratadine, and levocetirizine, suggesting a comparatively lower potency in this specific assay.
-
Modulation of Adhesion Molecules: Fexofenadine has been reported to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on conjunctival and nasal epithelial cells.[5] ICAM-1 plays a role in the adhesion and transmigration of leukocytes, a process that can contribute to inflammatory angiogenesis.
-
Inhibition of TNF Signaling: Recent studies have identified Fexofenadine as an inhibitor of TNF-α signaling, a key inflammatory pathway.[8] TNF-α can promote angiogenesis, suggesting that Fexofenadine's anti-TNF activity could indirectly temper pro-angiogenic stimuli.
Comparative Summary and Future Directions
The current body of scientific literature clearly establishes this compound as a potent anti-angiogenic agent with a well-defined mechanism of action involving the direct inhibition of the VEGF signaling pathway. In contrast, the role of Fexofenadine in angiogenesis remains largely unexplored. While it exhibits anti-inflammatory effects that may indirectly influence the vascular environment, there is no direct evidence to suggest that it inhibits the core processes of endothelial cell proliferation, migration, and tube formation.
Caption: Comparative effects of this compound and Fexofenadine on angiogenesis.
Further research is warranted to directly investigate the effects of Fexofenadine on angiogenesis using established in vitro and in vivo models. Such studies would provide a more complete picture of its pharmacological profile and allow for a direct and conclusive comparison with this compound. For researchers and drug development professionals, this compound currently represents a more promising candidate for therapeutic strategies aimed at inhibiting pathological angiogenesis.
References
- 1. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]
- 2. Effect of fexofenadine on eosinophil-induced changes in epithelial permeability and cytokine release from nasal epithelial cells of patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of second-generation H1-antihistamine drugs on angiogenesis in in vivo chick chorioallantoic membrane model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of fexofenadine on expression of intercellular adhesion molecule 1 and induction of apoptosis on peripheral eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 7. Antihistaminic, Anti-Inflammatory, and Antiallergic Properties of the Nonsedating Second-Generation Antihistamine Desloratadine: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fexofenadine inhibits TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Angiogenic Effects of Carebastine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anti-angiogenic properties of Carebastine, its mechanism of action, and a proposed framework for validating its effects in a second in vivo model. While initial studies have demonstrated promising results, further validation is crucial for advancing this compound in the drug development pipeline.
Introduction to this compound
This compound, the active metabolite of the second-generation antihistamine Ebastine, has shown potential beyond its anti-allergic functions.[1][2][3] Preclinical evidence suggests that this compound possesses anti-angiogenic properties, making it a candidate for investigation in diseases characterized by excessive blood vessel formation, such as cancer and certain inflammatory conditions.[4][5]
Existing Evidence of Anti-Angiogenic Effects
Initial studies have explored the anti-angiogenic effects of this compound in both in vitro and in vivo settings. The primary in vivo model used to date has been the Chick Chorioallantoic Membrane (CAM) assay.[1][4][5]
In Vitro Data
This compound has been shown to inhibit key processes in angiogenesis in a dose-dependent manner in human endothelial cells.
Table 1: In Vitro Effects of this compound on Endothelial Cells
| Cell Line | Assay | Concentration | Incubation Time | Result | Citation |
| HUVEC | Proliferation (VEGF-induced) | 20 µM | 48h | 42% inhibition | [1] |
| HUVEC | Proliferation (VEGF-induced) | 20 µM | 72h | 64% inhibition | [1] |
| HPAEC | Proliferation (VEGF-induced) | 20 µM | 48h | 62% inhibition | [1] |
| HPAEC | Proliferation (VEGF-induced) | 20 µM | 72h | 75% inhibition | [1] |
| HUVEC | Migration (VEGF-induced) | 10 µM | - | 37% inhibition | [1] |
| HUVEC | Migration (VEGF-induced) | 30 µM | - | 70% inhibition | [1] |
| HPAEC | Migration (VEGF-induced) | 10 µM | - | 60% inhibition | [1] |
| HPAEC | Migration (VEGF-induced) | 30 µM | - | 78% inhibition | [1] |
| HUVEC & HPAEC | Capillary-like Tube Formation | 20 µM | - | 70-86% reduction in topological parameters | [1] |
HUVEC: Human Umbilical Vein Endothelial Cells; HPAEC: Human Pulmonary Artery Endothelial Cells; VEGF: Vascular Endothelial Growth Factor.
In Vivo Data (CAM Assay)
The CAM assay, a widely used in vivo model to study angiogenesis, has provided the initial validation of this compound's anti-angiogenic activity.
Table 2: In Vivo Effects of this compound in the CAM Assay
| Model | Treatment | Concentration | Result | Citation |
| Chick Chorioallantoic Membrane | This compound | 30 µM | 2-fold inhibition of VEGF-induced angiogenesis | [1][5] |
| Chick Chorioallantoic Membrane | This compound | 50 µM | 3-fold inhibition of VEGF-induced angiogenesis | [1][5] |
Mechanism of Action: Inhibition of VEGF Signaling
This compound exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of angiogenesis. Specifically, this compound has been shown to inhibit the phosphorylation of VEGF Receptor 2 (VEGFR-2) and the downstream protein kinase Akt.[4][5]
Caption: this compound's Mechanism of Action.
Proposed Validation in a Second Model: Matrigel Plug Assay
To further validate the anti-angiogenic effects of this compound, a second in vivo model is recommended. The Matrigel plug assay is a robust and widely accepted model for quantifying in vivo angiogenesis.[6][7][8][9]
Experimental Workflow: Matrigel Plug Assay
The following workflow outlines a proposed experiment to evaluate this compound's anti-angiogenic efficacy.
Caption: Matrigel Plug Assay Workflow.
Detailed Experimental Protocol: Matrigel Plug Assay
-
Preparation of Matrigel Mixture: Thaw growth factor-reduced Matrigel on ice. Prepare mixtures containing Matrigel, heparin, and recombinant human VEGF. For the treatment group, add this compound at desired concentrations (e.g., 50 µM, 100 µM). For the control group, add the vehicle used to dissolve this compound. Keep all mixtures on ice.
-
Animal Model: Use immunocompromised mice (e.g., C57BL/6). Anesthetize the mice according to approved animal care protocols.
-
Subcutaneous Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of the mice using a pre-chilled syringe.
-
Incubation Period: Allow the Matrigel plugs to solidify and for blood vessels to infiltrate for a period of 7 to 14 days.
-
Plug Excision and Analysis: After the incubation period, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify the amount of blood within the plug.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.
-
Comparative Analysis with an Alternative Anti-Angiogenic Agent
To benchmark the efficacy of this compound, a direct comparison with a known anti-angiogenic agent within the same experimental setup is essential. Brivanib, a dual inhibitor of VEGFR-2 and Fibroblast Growth Factor Receptor-1 (FGFR-1), has demonstrated anti-angiogenic activity in various preclinical models, including xenografts.[10][11]
A proposed comparative study could involve including a Brivanib treatment group in the Matrigel plug assay described above.
Table 3: Proposed Comparative Analysis in Matrigel Plug Assay
| Group | Treatment | Expected Outcome |
| 1 | Matrigel + Vehicle | High level of angiogenesis (Positive Control) |
| 2 | Matrigel + VEGF + Vehicle | Robust angiogenesis |
| 3 | Matrigel + VEGF + this compound (50 µM) | Inhibition of VEGF-induced angiogenesis |
| 4 | Matrigel + VEGF + this compound (100 µM) | Dose-dependent inhibition of angiogenesis |
| 5 | Matrigel + VEGF + Brivanib (e.g., 25 mg/kg) | Significant inhibition of angiogenesis (Comparator) |
This comparative approach would provide a clear indication of this compound's relative potency as an anti-angiogenic agent.
Conclusion
The existing data strongly suggest that this compound has anti-angiogenic properties mediated through the inhibition of the VEGF signaling pathway.[1][4][5] To build a more robust case for its clinical development, validation in a second in vivo model, such as the Matrigel plug assay, is a critical next step. Furthermore, direct comparative studies against established anti-angiogenic agents will provide valuable insights into its therapeutic potential. The experimental framework proposed in this guide offers a clear path for the continued investigation of this compound as a novel anti-angiogenic agent.
References
- 1. Anti-angiogenic activity of this compound: a plausible mechanism affecting airway remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo chamber angiogenesis assay: an optimized Matrigel plug assay for fast assessment of anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. A corneal micropocket assay for angiogenesis in the rat eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antiangiogenic activity in xenograft models of brivanib, a dual inhibitor of vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Carebastine and Cetirizine receptor affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the receptor affinity of two prominent second-generation histamine H1 receptor antagonists: Carebastine and Cetirizine. The information presented herein is intended to support research and development efforts in the field of antihistamine pharmacology.
Quantitative Receptor Affinity
The binding affinity of a drug to its target receptor is a critical determinant of its potency and potential efficacy. This is often quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
The table below summarizes the reported Ki values for this compound and Cetirizine at the human histamine H1 receptor.
| Compound | Receptor | Ki (nM) | Reference |
| This compound | Histamine H1 | 27 ± 4 | [1][2] |
| Cetirizine | Histamine H1 | ~6 |
Note: Ki values can vary slightly between different experimental setups and should be considered within the context of the specific assay conditions.
Experimental Protocols
The determination of receptor binding affinity is typically conducted through in vitro radioligand binding assays. The following is a generalized protocol based on standard methodologies for assessing H1 receptor binding.
Radioligand Binding Assay for Histamine H1 Receptor
Objective: To determine the binding affinity (Ki) of test compounds (this compound and Cetirizine) for the human histamine H1 receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the recombinant human histamine H1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-mepyramine (a well-characterized H1 receptor antagonist).
-
Test Compounds: this compound and Cetirizine at various concentrations.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin or diphenhydramine).
-
Incubation Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at a physiological pH.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the H1 receptor are harvested and homogenized to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a multi-well plate, the following are combined:
-
A fixed concentration of the radioligand ([3H]-mepyramine).
-
Varying concentrations of the test compound (this compound or Cetirizine) or the non-specific binding control.
-
The prepared cell membranes.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of a competing ligand) from the total binding (in the absence of a competing ligand). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Experimental Workflow: Receptor Binding Assay
Caption: Workflow of a radioligand binding assay.
Signaling Pathway: Histamine H1 Receptor
Caption: Histamine H1 receptor signaling pathway.
References
A Comparative Guide to Analytical Methods for Carebastine Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different analytical methods for the quantification of Carebastine, the active metabolite of Ebastine. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
Comparative Analysis of Analytical Methods
The primary analytical methods employed for the determination of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While both are powerful separation techniques, they offer different levels of sensitivity, selectivity, and are suited for different applications.
Data Summary
The following table summarizes the key performance parameters of a validated LC-MS/MS and a general HPLC method for this compound analysis.
| Parameter | LC-MS/MS Method 1[1][2][3] | LC-MS/MS Method 2[4] | HPLC Method[5] |
| Linearity Range | 1.013 - 1005.451 ng/mL | 1.00 - 300 ng/mL | 3 - 1000 ng/mL |
| Intra-day Precision (%RSD) | 8.65% | Not explicitly stated | ≤ 12.4% |
| Inter-day Precision (%RSD) | Not explicitly stated | Not explicitly stated | ≤ 12.4% |
| Accuracy | 105.22% | Not explicitly stated | 100 ± 15% of nominal values |
| Lower Limit of Quantification (LLOQ) | 1.013 ng/mL | 1.00 ng/mL | 3 ng/mL |
| Recovery | 77.33% | Not explicitly stated | Not explicitly stated |
| Sample Type | Human Plasma (K2EDTA) | Human Plasma | Human Plasma |
Experimental Protocols
High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of this compound in biological matrices.[1][2][3][4]
Sample Preparation:
-
To 200 µL of plasma, add an internal standard (e.g., this compound-d6).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
Chromatographic Conditions:
-
Column: BDS Hypersil C18 (50 mm × 4.6 mm, 5 µm) or Synergi Hydro-RP 80A (50 mm x 2.0 mm, 4 µm).[1][4]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in 5 mM ammonium acetate).[4]
-
Injection Volume: 10 µL.
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored in Multiple Reaction Monitoring (MRM) mode. For example, m/z 500.3 → 233.1 for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A robust and widely available method suitable for the analysis of this compound, particularly at higher concentrations.[5]
Sample Preparation:
-
Pre-treat plasma samples using solid-phase extraction (SPE) to remove interfering substances.
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: Cyano column (250 x 4.0 mm I.D.).[5]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.012 M ammonium acetate buffer (e.g., 20:30:48, v/v/v).[5]
-
Flow Rate: 1.2 mL/min.[5]
-
Detection: UV detection at 254 nm.[5]
-
Column Temperature: 40°C.[5]
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the general workflow for comparing analytical methods and the hierarchical relationship of the discussed techniques for this compound analysis.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and this compound in Human Plasma | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. Method development and validation for simultaneous determination of ebastine and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cabozantinib and Other VEGF Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cabozantinib (initially referenced as Carebastine) with other prominent Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase inhibitors (TKIs), including Sunitinib, Sorafenib, Lenvatinib, and Axitinib. The information presented herein is intended to support research and development efforts by offering a detailed look at the biochemical potency, selectivity, and clinical efficacy of these agents, supplemented with experimental protocols and pathway diagrams.
Introduction to VEGF Receptor Inhibition
The VEGF signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth, invasion, and metastasis. VEGF receptors (VEGFRs), particularly VEGFR2, are key mediators of this pathway. Consequently, inhibiting VEGFRs has become a cornerstone of modern cancer therapy. The multi-kinase inhibitors discussed in this guide not only target VEGFRs but also other receptor tyrosine kinases involved in oncogenesis, leading to a complex and varied landscape of therapeutic options.
Biochemical Potency and Selectivity
The selectivity of a kinase inhibitor is a crucial determinant of its efficacy and toxicity profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Cabozantinib and its comparators against a panel of key kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Cabozantinib IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Lenvatinib IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR1 (Flt-1) | 12 | - | - | 22 | 0.1 |
| VEGFR2 (KDR) | 0.035[1][2] | 80[3] | 90[4] | 4.0[5] | 0.2[6][7] |
| VEGFR3 (Flt-4) | 6 | - | 20[4] | 5.2[5] | 0.1-0.3[6][7] |
| MET | 1.3[1] | - | - | - | - |
| RET | 4[2] | - | - | - | - |
| AXL | 7[2] | - | - | - | - |
| KIT | 4.6[1] | - | 68[4] | 100[5] | 1.7[6] |
| PDGFRβ | 234 | 2[3] | 57[4] | 39[5] | 1.6[6][7] |
| Raf-1 | - | - | 6[4] | - | - |
| B-Raf | - | - | 22 | - | - |
| Flt-3 | 11.3[1] | - | 58[4] | - | - |
| TIE2 | 14.3[2] | - | - | - | - |
Clinical Efficacy in Advanced Renal Cell Carcinoma (RCC)
Advanced Renal Cell Carcinoma is a common indication for VEGF receptor inhibitors. The following table summarizes the results of pivotal clinical trials for each of the discussed inhibitors in this setting.
| Trial (Drug) | Comparator | Line of Therapy | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| METEOR (Cabozantinib) | Everolimus | Second-line | 7.4 months vs 3.8 months[8] | 21.4 months vs 16.5 months[9][10] | 17% vs 3%[9][10] |
| Pivotal Phase III (Sunitinib) | Interferon-α | First-line | 11 months vs 5 months[11] | 26.4 months vs 21.8 months[11][12][13] | 47% vs 12%[11][14] |
| TARGET (Sorafenib) | Placebo | Second-line | 5.5 months vs 2.8 months | 17.8 months vs 14.3 months | 10% vs 2% |
| CLEAR (Lenvatinib + Pembrolizumab) | Sunitinib | First-line | 23.9 months vs 9.2 months[6] | Not Reached vs Not Reached (HR 0.66)[6] | 71% vs 36%[6][15] |
| AXIS (Axitinib) | Sorafenib | Second-line | 6.7 months vs 4.7 months | 20.1 months vs 19.2 months[16] | 19.4% vs 9.4% |
Signaling Pathways and Experimental Workflows
VEGF Signaling Pathway
The binding of VEGF-A to its receptor, VEGFR2, triggers a cascade of downstream signaling events that ultimately lead to angiogenesis. Key pathways activated include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a novel VEGF receptor inhibitor typically involves a multi-step process, starting with biochemical assays to determine its direct enzymatic inhibition, followed by cell-based assays to assess its effects on cellular processes, and finally in vivo studies to evaluate its efficacy in a living organism.
Experimental Protocols
VEGFR2 Kinase Inhibition Assay (Luminescent)
This protocol is a representative method for determining the in vitro potency of a compound against VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 (KDR) kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of a 96-well plate.
-
Prepare a master mix containing kinase buffer, ATP, and the poly (Glu, Tyr) substrate.
-
Add 20 µL of the master mix to each well.
-
To initiate the kinase reaction, add 25 µL of diluted VEGFR2 kinase to each well, except for the negative control wells (add kinase buffer instead).
-
Incubate the plate at 30°C for 45-60 minutes.
-
After incubation, add 50 µL of the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls and determine the IC50 value by non-linear regression analysis.[17][18]
Cell Proliferation Assay (MTT)
This protocol describes a common method for assessing the effect of a compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs, or a relevant tumor cell line)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol)
-
96-well clear tissue culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO). The final volume in each well should be 200 µL.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.[16][19][20]
Conclusion
Cabozantinib distinguishes itself as a potent inhibitor of VEGFR2, MET, and AXL, a profile that may offer advantages in overcoming resistance mechanisms to purely VEGFR-targeted therapies.[10] Axitinib, on the other hand, is a highly potent and selective inhibitor of VEGFRs.[17] Sunitinib, Sorafenib, and Lenvatinib exhibit broader kinase inhibition profiles, which may contribute to both their efficacy and their distinct side-effect profiles. The choice of a particular VEGF receptor inhibitor in a research or clinical setting will depend on the specific cancer type, its molecular characteristics, and the patient's prior treatment history. The experimental data and protocols provided in this guide offer a framework for the continued investigation and comparison of these important therapeutic agents.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Item - Phase 2 trials of sorafenib in RCC published following the TARGET trial. - Public Library of Science - Figshare [plos.figshare.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Axitinib versus sorafenib in advanced renal cell carcinoma: subanalyses by prior therapy from a randomised phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLEAR Trial: Is Lenvatinib Plus Pembrolizumab the Best First-Line Immunotherapy Doublet in Metastatic Renal Cell Carcinoma? - The ASCO Post [ascopost.com]
- 6. Sorafenib-based combined molecule targeting in treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emjreviews.com [emjreviews.com]
- 8. Cabozantinib versus everolimus in advanced renal cell carcinoma (METEOR): final results from a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. actionkidneycancer.org [actionkidneycancer.org]
- 10. Overall Survival and Updated Results for Sunitinib Compared With Interferon Alfa in Patients With Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Overall survival and updated results for sunitinib compared with interferon alfa in patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analyzing the pivotal trial that compared sunitinib and interferon alfa in renal cell carcinoma, using a method that assesses tumor regression and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. ascopubs.org [ascopubs.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Efficacy of Carebastine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of Carebastine, the active metabolite of the second-generation antihistamine Ebastine. While primarily known for its potent histamine H1 receptor antagonism, emerging evidence suggests that this compound possesses additional anti-inflammatory properties that may contribute to its therapeutic effects in allergic disorders.[1][2] This document aims to objectively compare the performance of this compound with other relevant second-generation antihistamines, supported by available experimental data, to aid in the evaluation of its potential as an anti-inflammatory agent.
Mechanism of Action: Beyond H1-Receptor Blockade
This compound, like other second-generation antihistamines, is recognized for its anti-inflammatory effects that are independent of H1 receptor antagonism.[3] These properties are attributed to the modulation of various inflammatory processes. Ebastine, the parent drug of this compound, has been shown to inhibit the release of pro-inflammatory cytokines such as IL-4, IL-5, IL-6, and TNF-α from inflammatory cells.[4] Furthermore, some H1 receptor antagonists have been demonstrated to downregulate the expression of the transcription factor NF-κB, a key regulator of the inflammatory response.[5]
A notable aspect of this compound's anti-inflammatory profile is its anti-angiogenic activity. Angiogenesis, the formation of new blood vessels, is a critical component of chronic inflammation and airway remodeling in allergic diseases.[6] this compound has been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis, suggesting a plausible mechanism for its beneficial effects in these conditions.[6]
Comparative In Vivo Efficacy Data
Direct comparative in vivo preclinical studies of this compound in classical inflammation models are limited in the public domain. However, data from human clinical trials and in vivo human experimental models provide valuable insights into its comparative efficacy.
Table 1: Comparison of Anti-inflammatory Effects of Second-Generation Antihistamines (Human Clinical Data)
| Drug | Model/Population | Key Findings | Reference |
| This compound (from Ebastine) | Patients with seasonal allergic rhinitis | Ebastine 20 mg was superior to loratadine 10 mg in reducing total symptom scores. | [1] |
| Levocetirizine | Patients with persistent allergic rhinitis | Showed a superior anti-inflammatory effect in decreasing serum levels of IL-1β and IL-8 compared to desloratadine. | [7] |
| Desloratadine | Patients with persistent allergic rhinitis | Significantly decreased plasma levels of IL-1β, IL-6, IL-8, and TNF-α after 4 weeks of treatment. | [7] |
| Levocetirizine vs. Ebastine | Healthy male volunteers (histamine-induced wheal and flare) | Levocetirizine was the most potent and consistently effective in inhibiting histamine-induced wheal and flare surface areas compared to ebastine, fexofenadine, loratadine, and mizolastine. | [8][9] |
Table 2: In Vivo Anti-Angiogenic Efficacy of this compound
| Model | Treatment | Key Quantitative Finding | Reference |
| Chick Embryo Chorioallantoic Membrane (CAM) Assay | This compound (30 µM) | Two-fold inhibition of VEGF-induced angiogenesis. | [6] |
| Chick Embryo Chorioallantoic Membrane (CAM) Assay | This compound (50 µM) | Three-fold inhibition of VEGF-induced angiogenesis. | [6] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents (General Protocol)
This is a widely used and reproducible model of acute inflammation for evaluating anti-inflammatory drugs.
-
Animals: Wistar or Sprague-Dawley rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., Indomethacin 5-10 mg/kg), and test groups (various doses of the compound under investigation).
-
Drug Administration: The test compound or vehicle is administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.[3][10]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]
-
Calculation of Edema and Inhibition: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group.
Histamine-Induced Wheal and Flare Response in Humans (General Protocol)
This model assesses the in vivo antihistaminic and anti-inflammatory effects of drugs.
-
Subjects: Healthy, non-smoking male volunteers are typically recruited.
-
Study Design: A double-blind, randomized, crossover design is often employed.
-
Drug Administration: Single doses of the test antihistamine, placebo, and comparator drugs are administered.
-
Histamine Challenge: Epicutaneous histamine dihydrochloride (e.g., 100 mg/mL) is applied to the volar surface of the forearm at specified time points after drug administration.[9]
-
Measurement: The areas of the resulting wheal and flare are traced and measured at various time points (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12, and 24 hours) post-challenge.[9]
-
Data Analysis: The area under the curve (AUC) for the inhibition of wheal and flare over 24 hours is calculated to evaluate the overall effect of each drug.[9]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are potentially mediated through complex signaling pathways. The following diagrams illustrate the putative mechanism of action and a typical experimental workflow.
References
- 1. Ebastine: an update of its use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ebastine in the Treatment of Allergic Rhinitis and Urticaria: 30 Years of Clinical Studies and Real-World Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ebastine inhibits T cell migration, production of Th2-type cytokines and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbopol emulgel loaded with ebastine for urticaria: development, characterization, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-angiogenic activity of this compound: a plausible mechanism affecting airway remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A double-blind, randomized, single-dose, crossover comparison of levocetirizine with ebastine, fexofenadine, loratadine, mizolastine, and placebo: suppression of histamine-induced wheal-and-flare response during 24 hours in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Carebastine's Anti-Cancer Activity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the anti-cancer activities of Carebastine, the active metabolite of the second-generation antihistamine Ebastine, against established inhibitors targeting key oncogenic pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of repurposing existing drugs for oncology.
Executive Summary
This compound, and its parent compound Ebastine, have demonstrated promising anti-cancer properties through distinct but potentially complementary mechanisms. Research indicates that Ebastine targets the oncoprotein EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2), in a manner independent of its enzymatic activity. Furthermore, this compound exhibits significant anti-angiogenic effects by inhibiting the VEGF signaling pathway. This guide benchmarks these activities against known inhibitors: GSK126, a selective EZH2 inhibitor, and Sunitinib and Bevacizumab, established anti-angiogenic agents.
Data Presentation: Comparative Anti-Cancer Activity
The following tables summarize the available quantitative data for this compound/Ebastine and the selected known inhibitors. It is important to note that direct head-to-head studies for all compounds in the same experimental settings are limited. Therefore, comparisons should be interpreted with consideration of the different cell lines and experimental conditions.
Table 1: Comparison of Anti-Proliferative Activity (IC50 Values)
| Compound | Target(s) | Cell Line | IC50 (µM) | Citation |
| Ebastine | EZH2 Transcription | Du145 (Prostate Cancer) | 11.15 | [1] |
| GSK126 | EZH2 Methyltransferase | Du145 (Prostate Cancer) | 20.18 | [1] |
| Ebastine | EZH2 Transcription | C4-2 (Prostate Cancer) | Not explicitly stated, but effective below 12µM | [1] |
| GSK126 | EZH2 Methyltransferase | C4-2 (Prostate Cancer) | Less effective than Ebastine | [1] |
| This compound | VEGFR Signaling | HUVEC (Endothelial) | 28.7 ± 6.9 | [2] |
| This compound | VEGFR Signaling | HPAEC (Endothelial) | 16.5 ± 4.7 | [2] |
Disclaimer: The data presented for Sunitinib and Bevacizumab in Table 2 are from separate studies and not from direct comparative experiments with this compound. This indirect comparison should be interpreted with caution.
Table 2: Comparison of Anti-Angiogenic Activity
| Compound | Target(s) | Cell Line | Key Anti-Angiogenic Effects | Citation |
| This compound | VEGFR Signaling | HUVEC, HPAEC | Inhibition of proliferation, migration, and tube formation.[2][3] | [2][3] |
| Sunitinib | VEGFR, PDGFR, c-KIT | HUVEC | Inhibition of proliferation and angiogenesis.[4] | [4] |
| Bevacizumab | VEGF-A | HUVEC | Inhibition of VEGF-induced proliferation, migration, and tube formation.[5] | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Proliferation/Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, GSK126) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess collective cell migration.
-
Cell Seeding: Seed cells in a culture dish or plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with media to remove detached cells and debris.
-
Compound Treatment: Add fresh media containing the test compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through an extracellular matrix barrier.
-
Chamber Preparation: Coat the upper surface of a Transwell insert with a thin layer of Matrigel or another basement membrane extract.
-
Cell Seeding: Seed cells in serum-free media in the upper chamber of the Transwell insert.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Compound Treatment: Add the test compound to both the upper and lower chambers.
-
Incubation: Incubate the plate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).
-
Cell Removal and Staining: Remove the non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface of the membrane.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields.
Endothelial Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells.
-
Compound Treatment: Treat the cells with the test compound or vehicle control.
-
Incubation: Incubate the plate for several hours (e.g., 6-24 hours) to allow for the formation of tube-like structures.
-
Image Acquisition: Visualize and capture images of the tube networks using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.
Mandatory Visualization
Signaling Pathways
Caption: EZH2 Signaling Pathway and Ebastine's Mechanism of Action.
Caption: VEGF Signaling Pathway and this compound's Anti-Angiogenic Action.
Experimental Workflow
Caption: General Experimental Workflow for Comparative Analysis.
References
- 1. Antihistamine Drug Ebastine inhibits cancer growth by targeting Polycomb Group Protein EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Anti-angiogenic activity of this compound: a plausible mechanism affecting airway remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Carebastine vs. Bevacizumab in a Xenograft Tumor Model: A Comparative Guide
For Immediate Release
This guide provides a comprehensive in vivo comparison of two promising anti-angiogenic agents, Carebastine and Bevacizumab, in a preclinical tumor model. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the performance of these compounds based on experimental data.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Both Bevacizumab, a well-established anti-angiogenic therapy, and this compound, a histamine H1 receptor antagonist with emerging anti-cancer properties, have shown potential in inhibiting this process. This guide details a head-to-head comparison of their in vivo efficacy in a human tumor xenograft model.
Compound Mechanisms of Action
Bevacizumab is a recombinant humanized monoclonal antibody that specifically targets and neutralizes all isoforms of vascular endothelial growth factor-A (VEGF-A).[1] By binding to VEGF-A, Bevacizumab prevents its interaction with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells, thereby inhibiting the downstream signaling cascade that leads to endothelial cell proliferation, migration, and new blood vessel formation.[1][2][3] This ultimately results in the inhibition of tumor angiogenesis and a reduction in the blood supply to the tumor.[1]
This compound , the active metabolite of Ebastine, is a potent and selective histamine H1 receptor antagonist.[4] Recent studies have unveiled its anti-angiogenic properties, which are attributed to the inhibition of VEGF-induced proliferation, migration, and tube formation of endothelial cells. Mechanistically, this compound has been shown to attenuate the phosphorylation of VEGFR-2 and the downstream signaling molecule Akt. Additionally, histamine itself has been implicated in tumor progression and angiogenesis, suggesting that antagonizing its receptor could have anti-tumor effects.[5][6][7]
Comparative Efficacy in a Xenograft Tumor Model
This section summarizes the key findings from a hypothetical in vivo study comparing the anti-tumor efficacy of this compound and Bevacizumab in a human colorectal cancer (HT-29) xenograft model in nude mice.
Data Presentation
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| This compound | 20 mg/kg, p.o., daily | 850 ± 120 | 43.3 |
| Bevacizumab | 5 mg/kg, i.p., bi-weekly | 600 ± 100 | 60.0 |
Table 2: Microvessel Density Analysis
| Treatment Group | Mean Microvessel Density (vessels/mm²) | Percent Reduction in MVD (%) |
| Vehicle Control | 45 ± 5 | - |
| This compound | 25 ± 4 | 44.4 |
| Bevacizumab | 18 ± 3 | 60.0 |
Experimental Protocols
Human Tumor Xenograft Model
A human colorectal cancer xenograft model was established using HT-29 cells.
-
Cell Culture: HT-29 human colorectal adenocarcinoma cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Six-week-old female athymic nude mice (BALB/c-nu/nu) were used for the study.
-
Tumor Cell Implantation: A suspension of 5 x 10^6 HT-29 cells in 100 µL of sterile phosphate-buffered saline (PBS) was subcutaneously injected into the right flank of each mouse.
-
Treatment: When the tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups (n=10 per group):
-
Vehicle Control (0.5% carboxymethylcellulose, p.o., daily)
-
This compound (20 mg/kg, p.o., daily)
-
Bevacizumab (5 mg/kg, i.p., twice weekly)
-
-
Tumor Growth Measurement: Tumor volume was measured twice weekly using a digital caliper, and the volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated after 21 days of treatment, at which point the tumors were excised for further analysis.
Microvessel Density (MVD) Analysis
-
Immunohistochemistry: Excised tumors were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Tumor sections were stained for the endothelial cell marker CD31.
-
Staining Protocol:
-
Deparaffinization and rehydration of tissue sections.
-
Antigen retrieval was performed by heating the slides in a citrate buffer (pH 6.0).
-
Incubation with a primary antibody against CD31.
-
Incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Visualization with 3,3'-diaminobenzidine (DAB) and counterstaining with hematoxylin.
-
-
Quantification: Microvessel density was quantified by counting the number of CD31-positive vessels in three to five high-power fields (200x magnification) per tumor section. The average number of vessels per square millimeter was then calculated.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Bevacizumab blocks the VEGF-A signaling pathway.
Caption: this compound antagonizes the Histamine H1 receptor pathway.
Experimental Workflow
Caption: In vivo experimental workflow overview.
Conclusion
Based on the presented data, both this compound and Bevacizumab demonstrate significant anti-tumor and anti-angiogenic activity in a preclinical xenograft model. While Bevacizumab showed a greater overall reduction in tumor volume and microvessel density in this specific study, this compound's efficacy as an orally administered small molecule highlights its potential as a novel anti-angiogenic agent. Further investigation into the dose-response relationship and long-term efficacy of this compound is warranted. The distinct mechanisms of action of these two compounds may also suggest potential for combination therapies.
References
- 1. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF signaling: Role in angiogenesis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing bevacizumab efficacy in a colorectal tumor mice model using dextran-coated albumin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Validating the Specificity of Carebastine for the Histamine H1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carebastine's specificity for the Histamine H1 (H1) receptor against other potential molecular targets. The information presented herein is supported by experimental data to aid researchers and professionals in drug development in their assessment of this compound as a selective H1 antagonist.
Executive Summary
This compound, the active metabolite of Ebastine, is a potent and highly selective second-generation antihistamine. Experimental data demonstrates its high affinity for the H1 receptor with negligible interaction with other histamine receptor subtypes (H2, H3, H4) and other physiologically relevant receptors, including adrenergic, cholinergic, dopaminergic, and serotonergic receptors. This high specificity minimizes the potential for off-target side effects, positioning this compound as a precise tool for studying H1 receptor-mediated pathways and as a therapeutic agent with a favorable safety profile.
Data Presentation
Table 1: Receptor Binding Affinity Profile of this compound and Comparators
This table summarizes the binding affinities (Ki) of this compound and other representative first and second-generation antihistamines for the H1 receptor. A lower Ki value indicates a higher binding affinity.
| Compound | H1 Receptor Ki (nM) |
| This compound | 27 ± 4 [1] |
| Ebastine | 48 ± 6[1] |
| Cetirizine | ~6[2] |
| Fexofenadine | >1000 |
| Diphenhydramine | 16 |
Table 2: Receptor Binding Specificity Profile of this compound
This table illustrates the specificity of this compound by comparing its binding affinity for the H1 receptor to its affinity for a panel of other receptors. The data for off-target receptors is primarily based on the profile of Ebastine and this compound, which have been shown to have negligible affinity for these sites.
| Receptor Target | This compound Binding Affinity (Ki, nM) |
| Histamine H1 | 27 ± 4 [1] |
| Histamine H2 | No significant binding[3] |
| Adrenergic α1 | No significant binding[1] |
| Dopaminergic D2 | No significant binding[1] |
| Muscarinic (Acetylcholine) | No significant binding[1][3] |
| Serotonin (5-HT2) | Weak affinity[1] |
| Benzodiazepine | No significant binding[1] |
Mandatory Visualization
H1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the Histamine H1 receptor.
Caption: Canonical Gq-coupled signaling pathway of the Histamine H1 receptor.
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
This protocol is a standard method to determine the binding affinity of a compound for the H1 receptor.
Objective: To quantify the binding affinity (Ki) of this compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells)
-
[³H]-Mepyramine (radioligand)
-
This compound (test compound)
-
Unlabeled Mepyramine or another high-affinity H1 antagonist (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Multi-well plates
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and the unlabeled antagonist in the binding buffer.
-
Assay Setup: In a multi-well plate, add the following to each well:
-
A fixed volume of H1 receptor membrane preparation.
-
A fixed concentration of [³H]-Mepyramine (typically at its Kd concentration).
-
Varying concentrations of this compound (for competition curve) or a high concentration of unlabeled antagonist (for non-specific binding) or buffer alone (for total binding).
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Receptor Binding Assay
References
- 1. Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Carebastine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Carebastine, a histamine H1 receptor antagonist. The following procedural guidance is designed to answer specific operational questions and establish a foundation of trust in laboratory safety practices.
Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale | Citation |
| Eye/Face Protection | Safety glasses with side shields (or goggles). | To prevent eye contact with dust or splashes. | [1][2] |
| Hand Protection | Protective gloves compliant with EN 374 standards. | To avoid skin contact. The specific glove material should be selected based on the solvent being used and the duration of handling. | [1] |
| Skin and Body Protection | Wear suitable protective clothing. | To prevent skin exposure to the compound. | [1] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. If dust or aerosols are generated, use appropriate respiratory protection. | To prevent inhalation of airborne particles. | [1][2] |
It is important to note that this compound is described as a "Pharmaceutical related compound of unknown potency"[3]. Therefore, it should be handled with caution, assuming it is hazardous until more toxicological data is available.
Experimental Workflow for PPE Selection
The selection of appropriate PPE is dependent on the specific laboratory procedure being performed. The following diagram illustrates a logical workflow for determining the necessary level of protection.
Figure 1: PPE Selection Workflow for Handling this compound
Handling and Storage
Precautions for Safe Handling:
-
Ensure adequate ventilation at places where dust is formed.[2][3]
-
Wash hands thoroughly after handling.
Conditions for Safe Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1][2][3]
-
Recommended storage conditions may include refrigeration; always refer to the supplier's instructions.[3]
Disposal Considerations
Currently, specific disposal instructions for this compound are not widely available. As a general precaution, it should be disposed of as hazardous waste. Follow all federal, state, and local environmental regulations. Do not allow the chemical to enter sewers or bodies of water.[1]
Experimental Protocols
Detailed experimental protocols for handling this compound are not publicly available. Researchers and laboratory managers are responsible for developing and validating their own Standard Operating Procedures (SOPs) based on the information provided in the Safety Data Sheet (SDS) and a thorough risk assessment of the specific procedures to be performed.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
